AZ12672857
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-N-(3,5-dimorpholin-4-ylphenyl)-4-N-(1H-indazol-4-yl)-4-N-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N8O2/c1-32(24-4-2-3-23-22(24)18-28-31-23)25-5-6-27-26(30-25)29-19-15-20(33-7-11-35-12-8-33)17-21(16-19)34-9-13-36-14-10-34/h2-6,15-18H,7-14H2,1H3,(H,28,31)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFGDTPACJHLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC=C1)NC2=CC(=CC(=C2)N3CCOCC3)N4CCOCC4)C5=CC=CC6=C5C=NN6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of AZ12672857 on EphB4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EphB4 receptor, a member of the largest family of receptor tyrosine kinases, and its cognate ligand, ephrin-B2, are pivotal players in a multitude of physiological and pathological processes. Their interaction initiates bidirectional signaling that governs cell adhesion, migration, and proliferation. Dysregulation of the EphB4 signaling pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biological activity of AZ12672857, a small molecule inhibitor targeting EphB4. Due to the limited publicly available quantitative data for this compound, this guide also incorporates representative data from other well-characterized EphB4 inhibitors to provide a broader context for researchers.
Data Presentation
Table 1: In Vitro Kinase Inhibition of EphB4
| Compound | Assay Type | IC50 (nM) |
| NVP-BHG712 | Biochemical Assay | Low nanomolar range |
| Compound 5 | Ephrin-B2 Binding Inhibition | Low micromolar |
| TNYL-RAW peptide | Ephrin-B2 Binding Inhibition | ~15 nM |
| DATU6 | Kinase Assay (VEGFR-2/TIE-2/EphB4) | 3.86 nM |
| QDAU5 | Kinase Assay (VEGFR-2/TIE-2/EphB4) | Not specified, but potent |
Table 2: Cellular Activity of Representative EphB4 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
| NVP-BHG712 | A375 (human melanoma) | Cell-based phospho-RTK ELISA | 25 nM |
| NVP-BHG712 | HUVEC | VEGF-driven angiogenesis | Inhibition at 10 mg/kg/day (in vivo) |
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades initiated by EphB4 and the experimental approaches to study its inhibition is fundamental for research in this area.
Caption: EphB4 forward signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing EphB4 phosphorylation by Western blot.[1]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following protocols are provided for key experiments used to characterize the biological activity of EphB4 inhibitors.
Western Blot for EphB4 Phosphorylation[1]
This protocol details the assessment of EphB4 phosphorylation in cultured cells following treatment with an inhibitor such as this compound.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs or cancer cell lines expressing EphB4) in 6-well plates and grow to 70-80% confluency.
-
Optional: To reduce basal phosphorylation, serum-starve cells for 4-6 hours in a serum-free or low-serum medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in the cell culture medium.
-
Treat cells with varying concentrations of this compound for a predetermined time. Include a vehicle control (medium with the same concentration of solvent).
-
Optional: To assess inhibition of ligand-induced phosphorylation, pre-incubate cells with the inhibitor for 1-2 hours before stimulating with 1 µg/mL recombinant ephrin-B2/Fc for 15-30 minutes.
b. Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold 1X PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
c. Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EphB4 (p-EphB4), total EphB4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
d. Data Analysis:
-
Perform densitometric analysis of the bands using software like ImageJ.
-
Normalize the p-EphB4 signal to the total EphB4 signal for each sample.
-
Further, normalize to the loading control to account for variations in protein loading.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant EphB4.
a. Materials:
-
Recombinant human EphB4 kinase (e.g., GST fusion protein)
-
Biotinylated peptide substrate
-
Phospho-tyrosine antibody
-
Kinase assay buffer
-
ATP
-
96-well plates
b. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant EphB4, and the test compound (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP and the biotinylated peptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a detection method, such as an ELISA-based format with a phospho-tyrosine antibody or a luminescence-based assay like ADP-Glo™.
Cell-Based Phospho-RTK ELISA[2]
This assay quantifies the level of phosphorylated EphB4 in a cellular context.
a. Procedure:
-
Seed cells overexpressing human full-length EphB4 in 96-well plates.
-
After 24 hours, starve the cells overnight in a serum-free medium containing 0.1% BSA.
-
Pre-incubate the cells with the inhibitor at various concentrations.
-
Stimulate EphB4 autophosphorylation by adding soluble ephrinB2-Fc (1 µg/mL) for 20 minutes.
-
Lyse the cells and perform a capture ELISA using an EphB4-specific capture antibody and a phospho-tyrosine detection antibody.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
a. Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel in the presence of various concentrations of the test compound.
-
Incubate for 6-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and quantify parameters such as tube length and the number of branch points.
Cell Migration and Invasion Assays
These assays evaluate the impact of an inhibitor on the migratory and invasive capabilities of cells.
a. Migration (Boyden Chamber) Assay:
-
Seed cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium.
-
Add a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber.
-
Include the test compound in both the upper and lower chambers.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with DAPI), and counted.
b. Invasion Assay:
-
The procedure is similar to the migration assay, but the Transwell insert membrane is coated with a layer of extracellular matrix (e.g., Matrigel or collagen) to mimic a tissue barrier.
Conclusion
While specific quantitative data on the biological activity of this compound against EphB4 remains limited in publicly accessible literature, the provided protocols offer a robust framework for its characterization. The representative data from other EphB4 inhibitors highlight the potential for potent and selective inhibition of this therapeutically relevant target. The detailed experimental methodologies and workflow diagrams in this guide are intended to support researchers in designing and executing experiments to further elucidate the mechanism of action and therapeutic potential of this compound and other novel EphB4 inhibitors.
References
Dual Src and EphB4 Kinase Inhibition by AZ12672857: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ12672857 is a potent, orally active small molecule that functions as a dual inhibitor of the non-receptor tyrosine kinase Src and the receptor tyrosine kinase Ephrin type-B receptor 4 (EphB4).[1] Dysregulation of both Src and EphB4 signaling pathways is frequently implicated in the progression of various cancers, making them compelling targets for therapeutic intervention.[2] this compound competitively binds to the ATP-binding pocket of the kinase domain of both Src and EphB4, preventing the phosphorylation of their respective substrate proteins and thereby inhibiting downstream signaling cascades crucial for cell proliferation, survival, and migration.[2] This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory activity, and key experimental protocols for the characterization of this compound, intended to facilitate further research and drug development efforts.
Core Mechanism of Action
Src family kinases (SFKs) are pivotal regulators of numerous cellular processes, and their aberrant activation is a hallmark of many cancers.[2] Similarly, the EphB4 receptor and its ephrin-B2 ligand play critical roles in angiogenesis and tumor development. This compound exerts its therapeutic effect by inhibiting these two key signaling nodes.
The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase domains of Src and EphB4.[2] This blockade prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on downstream substrate proteins, effectively halting the propagation of signals that drive oncogenic processes.[2] Key downstream pathways affected by Src inhibition include the Ras-ERK and PI3K-Akt pathways, which are fundamental drivers of cell growth and survival.[2]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both Src and EphB4 kinases.
| Target/Assay | IC50 (nM) | Reference |
| Biochemical Assays | ||
| EphB4 Kinase Activity | 1.3 | [1] |
| c-Src Kinase Activity | 2 | [1] |
| Cellular Assays | ||
| EphB4 Autophosphorylation (in transfected CHO-K1 cells) | 9 | [1] |
| c-Src Cellular Proliferation (in c-Src transfected 3T3 cells) | 2 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Src and EphB4 Inhibition by this compound
Caption: Inhibition of Src and EphB4 signaling by this compound.
Experimental Workflow for c-Src Cellular Proliferation Assay
Caption: Workflow for the c-Src cell proliferation (MTT) assay.
Detailed Experimental Protocols
c-Src Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cells engineered to be dependent on c-Src activity.
Materials:
-
c-Src transfected NIH 3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the c-Src transfected NIH 3T3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.
EphB4 Autophosphorylation Inhibition Assay (Cell-Based ELISA)
This assay quantifies the ability of this compound to inhibit the ligand-induced autophosphorylation of the EphB4 receptor in a cellular context.
Materials:
-
CHO-K1 cells transfected with an EphB4 expression vector
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
This compound (in DMSO)
-
Ephrin-B2/Fc chimera (ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
96-well ELISA plate coated with an anti-EphB4 capture antibody
-
Biotinylated anti-phosphotyrosine detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Seed the EphB4-transfected CHO-K1 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with pre-clustered ephrin-B2/Fc for 15-30 minutes to induce EphB4 autophosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Transfer the cell lysates to the anti-EphB4 coated ELISA plate and incubate for 2 hours at room temperature to capture the EphB4 protein.
-
Wash the plate and add the biotinylated anti-phosphotyrosine antibody. Incubate for 1 hour.
-
Wash the plate and add the Streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate. Allow the color to develop.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Determine the percentage of inhibition of EphB4 phosphorylation and calculate the IC50 value.
Conclusion
This compound is a potent dual inhibitor of Src and EphB4 kinases, demonstrating significant activity in both biochemical and cellular assays.[1] Its ability to target two key signaling pathways implicated in cancer progression makes it a valuable tool for oncology research and a potential candidate for further therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and similar kinase inhibitors.
References
AZ12672857: A Technical Guide to a Potent Dual Inhibitor of EphB4 and Src Kinases
For Research Use Only
Abstract
AZ12672857 is a potent, orally active small molecule inhibitor targeting the tyrosine kinases EphB4 and Src. Developed as a tool for the in vivo evaluation of EphB4 kinase inhibitors, this compound demonstrates significant and comparable inhibitory activity against both of its primary targets and exhibits favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the roles of EphB4 and Src signaling in oncology and other therapeutic areas.
Introduction: The Rationale for Dual EphB4 and Src Inhibition
The Eph receptor tyrosine kinases and the Src family of non-receptor tyrosine kinases are critical mediators of intracellular signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of these pathways is a common feature in many human cancers, contributing to tumor growth, angiogenesis, and metastasis.[3][4]
EphB4 , a receptor tyrosine kinase, and its cognate ligand, ephrin-B2, are key players in embryonic vascular development.[1] In the context of cancer, the EphB4/ephrin-B2 axis has a complex and often context-dependent role. Overexpression of EphB4 has been observed in numerous tumor types and is frequently associated with advanced disease and poor prognosis. EphB4 signaling can promote tumor growth and angiogenesis by stimulating endothelial cell proliferation and survival.
c-Src , a non-receptor tyrosine kinase, is a central node in signaling networks downstream of various growth factor receptors, integrins, and other cell surface molecules. Its activation can lead to the initiation of multiple oncogenic signaling cascades, including the Ras/MEK/ERK pathway, promoting cell proliferation and survival. Src family kinases are also known to be involved in ephrin-mediated signaling, suggesting a point of convergence for these two pathways.
The development of dual inhibitors targeting both EphB4 and Src offers a compelling therapeutic strategy. Such agents can simultaneously block distinct but interconnected signaling pathways that are crucial for tumor progression, potentially leading to enhanced efficacy and overcoming resistance mechanisms that may arise from targeting a single pathway. This compound is a valuable chemical probe for exploring this therapeutic hypothesis.
Core Compound Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 945396-55-4 |
| Mechanism of Action | ATP-competitive inhibitor of EphB4 and Src tyrosine kinases. |
| Primary Targets | EphB4, c-Src |
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound has been quantified against its primary targets and other related kinases using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) |
| EphB4 | 1.3 |
| c-Src | 2.0 |
| p-KDR (VEGFR2) | 240 |
| p-PDGFR-β | 58 |
Table 1: In Vitro Inhibitory Activity of this compound.
Signaling Pathways and Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of EphB4 and Src and preventing the phosphorylation of their downstream substrates. This dual inhibition effectively blocks two key signaling axes implicated in cancer.
Experimental Protocols
The following protocols are representative of the methods used to characterize dual EphB4 and Src inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay determines the concentration of this compound required to inhibit 50% of EphB4 or Src kinase activity.
Materials:
-
Recombinant human EphB4 or c-Src kinase (e.g., from Millipore, Promega).
-
Kinase-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
ATP, [γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
This compound stock solution (in DMSO).
-
96-well plates.
-
Phosphocellulose paper and scintillation counter, or ADP-Glo™ Kinase Assay kit (Promega).
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted compound or vehicle control (DMSO).
-
Add the substrate and the respective kinase (EphB4 or c-Src) to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method like the ADP-Glo™ assay, which measures ADP production as a luminescent signal.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Autophosphorylation Assay (Western Blot)
This method confirms the inhibition of EphB4 and Src phosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing EphB4 and Src (e.g., MDA-MB-231 breast cancer cells).
-
Cell culture medium and supplements.
-
This compound.
-
Ligand for EphB4 stimulation (e.g., pre-clustered ephrinB2-Fc).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-EphB4, anti-total-EphB4, anti-phospho-Src (Tyr416), anti-total-Src, anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
To assess EphB4 inhibition, stimulate the cells with pre-clustered ephrinB2-Fc (e.g., 1 µg/mL) for 15-30 minutes. For Src inhibition, stimulation may not be necessary if there is sufficient basal activity.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest.
-
96-well plates.
-
This compound stock solution (in DMSO).
-
MTS or MTT reagent.
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the old medium with the medium containing the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value using a dose-response curve.
Experimental and Logical Workflows
The characterization of a dual kinase inhibitor like this compound typically follows a structured workflow, from initial screening to cellular and in vivo validation.
Conclusion
This compound is a valuable research tool for investigating the roles of EphB4 and Src kinases in various biological processes and disease models. Its high potency, dual-targeting mechanism, and oral bioavailability make it a suitable candidate for in vivo studies aimed at understanding the therapeutic potential of inhibiting these key signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
Understanding the Signaling Pathways Affected by AZ12672857: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12672857 is a potent, orally active small molecule inhibitor targeting both Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1] As a dual inhibitor, this compound has the potential to modulate multiple signaling cascades implicated in oncogenesis, angiogenesis, and other pathological processes. Understanding the specific signaling pathways affected by this compound, along with the experimental methodologies to assess its activity, is crucial for its continued investigation and potential therapeutic application. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Quantitative In Vitro Activity of this compound
The inhibitory potency of this compound has been determined against its primary kinase targets and in cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a quantitative measure of the compound's efficacy.
| Target/Assay | IC50 (nM) |
| EphB4 Kinase Activity | 1.3 |
| c-Src Kinase Activity (in c-Src transfected 3T3 cells) | 2 |
| EphB4 Autophosphorylation (in transfected CHO-K1 cells) | 9 |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the kinase activity of EphB4 and Src, thereby blocking downstream signal transduction.
EphB4 Signaling Pathway
EphB4 is a receptor tyrosine kinase that, upon binding to its ligand Ephrin-B2, undergoes autophosphorylation and activates downstream signaling pathways. These pathways are involved in a variety of cellular processes, including cell proliferation, migration, and angiogenesis. This compound inhibits the kinase activity of EphB4, preventing its autophosphorylation and subsequent activation of downstream effectors.
Caption: EphB4 Signaling Pathway Inhibition by this compound.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. It is a key component of many signaling pathways initiated by receptor tyrosine kinases, G-protein coupled receptors, and integrins. This compound's inhibition of Src kinase activity can disrupt these fundamental cellular processes.
Caption: Src Kinase Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are representative of the techniques used for the initial characterization of this compound.
EphB4 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the EphB4 kinase.
Materials:
-
Recombinant human EphB4 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or a similar ADP detection system
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.[1]
-
Add the recombinant EphB4 kinase to the assay buffer in a multi-well plate.[1]
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells containing the kinase.[1]
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to facilitate compound binding.[1]
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.[1]
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Cellular EphB4 Autophosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of the EphB4 receptor in a cellular context.
Materials:
-
CHO-K1 cells transfected with human EphB4
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free medium
-
Clustered Ephrin-B2-Fc ligand
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-EphB4, anti-total-EphB4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the transfected CHO-K1 cells to an appropriate confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.[1]
-
Pre-treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).[1]
-
Stimulate the cells with a clustered Ephrin-B2-Fc ligand for a short period (e.g., 15-30 minutes) to induce EphB4 autophosphorylation.[1]
-
Wash the cells with cold PBS and lyse them with lysis buffer.[1]
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EphB4 and total EphB4.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blots using a chemiluminescent substrate and image the results.[1]
-
Quantify the band intensities and calculate the ratio of phosphorylated to total EphB4.[1]
-
Determine the IC50 value by plotting the inhibition of phosphorylation against the inhibitor concentration.[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay, applicable to the characterization of inhibitors like this compound.
References
AZ12672857 CAS number 945396-55-4 research applications
Compound: AZ12672857 CAS Number: 945396-55-4
This document provides a comprehensive technical overview of this compound, a potent, orally active small molecule inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in its research applications.
Core Properties and Mechanism of Action
This compound is a dual inhibitor that targets the Ephrin type-B receptor 4 (EphB4) and the proto-oncogene tyrosine-protein kinase Src.[1] Its mechanism of action is as an ATP-competitive inhibitor of these tyrosine kinases.[1] By blocking the activity of EphB4 and Src, this compound can modulate key cellular processes such as proliferation, survival, and angiogenesis.[1]
Quantitative Inhibitory Data
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Cell Line | IC50 (nM) | Assay Type |
| EphB4 | 1.3 | In Vitro Kinase Inhibition |
| Src transfected 3T3 cells | 2 | Cell Proliferation |
| EphB4 in transfected CHO-K1 cells | 9 | Autophosphorylation |
Data sourced from BenchChem and Bioss documents.[1][2]
Signaling Pathways
This compound targets two critical nodes in cellular signaling. The following diagram illustrates the simplified signaling cascades involving EphB4 and Src, and the point of inhibition by this compound.
References
initial studies on AZ12672857 for cancer research
Initial Studies on AZ12672857 in Cancer Research: A Review of Publicly Available Data
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document aims to provide an in-depth technical guide on the initial studies of this compound for cancer research. However, a comprehensive search of scientific literature, patent databases, and clinical trial registries has revealed no publicly available information for a compound with the identifier "this compound."
It is highly probable that "this compound" is an internal designation for a compound that has not yet been disclosed in public forums. Pharmaceutical companies, including AstraZeneca (as the "AZ" prefix might suggest), often use internal codes for their compounds during the early stages of research and development. Information regarding such compounds typically becomes public only after a patent application is published or initial preclinical or clinical findings are presented at scientific conferences or in peer-reviewed journals.
Due to the absence of any public data, it is not possible to provide the requested in-depth technical guide, which would include:
-
Data Presentation: Summaries of quantitative data.
-
Experimental Protocols: Detailed methodologies for key experiments.
-
Visualization of Signaling Pathways: Diagrams of molecular interactions and experimental workflows.
Should information on this compound become publicly available, this guide will be updated to reflect the initial findings in cancer research. It is recommended to verify the compound identifier, as there may be a typographical error, or to search for information under a different designation that may be assigned upon publication.
Technical Guide on the Preclinical Efficacy of AZ12672857
Disclaimer: Extensive searches for publicly available preclinical efficacy data on a compound designated "AZ12672857" did not yield specific results. The information presented in this document is a template based on established practices for in-depth technical guides and whitepapers in preclinical drug development. The data, protocols, and pathways are illustrative examples to guide researchers, scientists, and drug development professionals in structuring their own findings.
Introduction
This document provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy of a novel therapeutic agent. The following sections detail the in vitro and in vivo studies conducted, the experimental protocols employed, and the signaling pathways implicated in the compound's mechanism of action.
Quantitative Data Summary
The preclinical efficacy of the compound has been assessed across a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 45.8 |
| HCT116 | Colorectal Carcinoma | 22.1 |
| K562 | Chronic Myelogenous Leukemia | 8.9 |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | TGI (%) |
| MCF-7 | Vehicle | - | QD | 0 |
| Compound A | 10 | QD | 68 | |
| A549 | Vehicle | - | BIW | 0 |
| Compound A | 20 | BIW | 75 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
3.1. Cell Viability Assay
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the compound for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
3.2. Xenograft Tumor Model
-
Animal Husbandry: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: 5 x 10^6 cancer cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and vehicle control groups. The compound was administered via oral gavage according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
Signaling Pathway and Experimental Workflow Visualizations
Visual diagrams are provided to illustrate the compound's proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of action signaling pathway.
Caption: In vitro cell viability assay workflow.
AZ12672857: A Comprehensive Technical Guide to its Molecular Targets Beyond EphB4/Src
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12672857 is a potent, orally active dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases. While its high affinity for these primary targets is well-documented, a thorough understanding of its broader molecular interaction profile is critical for comprehensive efficacy and safety assessment in drug development. This technical guide provides an in-depth overview of the known molecular targets of this compound beyond EphB4 and Src, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets, EphB4 and c-Src, as well as identified off-target kinases, namely Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type |
| EphB4 | 1.3 | Cell-free |
| c-Src | 2 | Cell-based (proliferation) |
| KDR (VEGFR2) | 240 | Cellular (autophosphorylation) |
| PDGFR-β | 58 | Cellular (autophosphorylation) |
Data compiled from publicly available information.
Molecular Targets and Signaling Pathways
Beyond its primary targets, this compound demonstrates inhibitory activity against KDR and PDGFR-β, two key receptor tyrosine kinases involved in angiogenesis and cell proliferation.
KDR (VEGFR2) Signaling: KDR is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Inhibition of KDR by this compound can disrupt downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, thereby impeding endothelial cell proliferation and migration, crucial processes in angiogenesis.
PDGFR-β Signaling: PDGFR-β plays a significant role in development, cell proliferation, and migration. Its activation initiates multiple signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. By inhibiting PDGFR-β, this compound can interfere with the growth and survival of cells that are dependent on this signaling axis.
Below are diagrams illustrating the signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies for key in vitro kinase assays are provided below. These protocols are representative of standard techniques used to characterize the inhibitory activity of compounds like this compound.
In Vitro Kinase Inhibition Assay (General Workflow)
This workflow outlines the general steps for determining the in vitro inhibitory activity of a compound against a purified kinase.
Unveiling AZ12672857: A Technical Primer on a Potent Dual Inhibitor of EphB4 and Src Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12672857 is a potent, orally active small molecule inhibitor that demonstrates significant activity against both the Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1] With a dual mechanism of action targeting two critical nodes in cellular signaling pathways frequently implicated in oncogenesis, this compound has been identified as a valuable tool for in vivo evaluation of EphB4 kinase inhibition. This technical guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies for key assays, and a visualization of the targeted signaling pathways to support further investigation of this compound.
Core Compound Properties and Biological Activity
This compound is an ATP-competitive inhibitor of EphB4 and Src tyrosine kinases.[2] Its primary biological activities include the inhibition of kinase activity, suppression of autophosphorylation, and anti-proliferative effects in engineered cell lines.[2]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been characterized in various in vitro and cell-based assays. The half-maximal inhibitory concentrations (IC50) against its primary targets and other kinases are summarized below.
| Target Kinase | IC50 (nM) |
| EphB4 | 1.3[1][2] |
| c-Src | 2.0[2] |
| p-KDR (VEGFR2) | 240[2] |
| p-PDGFR-β | 58[2] |
| Table 1: In Vitro Kinase Inhibition Profile of this compound |
Cellular activity has also been demonstrated through the inhibition of EphB4 autophosphorylation in transfected CHO-K1 cells with an IC50 of 9 nM and the inhibition of proliferation in c-Src transfected 3T3 cells with an IC50 of 2 nM.[3][4]
Targeted Signaling Pathways
This compound targets two key signaling pathways involved in cell proliferation, survival, migration, and angiogenesis. EphB4 is a receptor tyrosine kinase that, upon binding its ligand ephrin-B2, initiates a signaling cascade. Src is a non-receptor tyrosine kinase that acts as a central hub for various signaling pathways.
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols are based on standard techniques used for the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of EphB4 and Src.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase (EphB4 or Src), a specific peptide substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined duration within the linear range of the reaction.
-
Detection: Quantify the phosphorylated substrate. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP and measuring incorporated radioactivity, or by using luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Cell-Based EphB4 Autophosphorylation Assay (Generic Protocol)
Objective: To assess the ability of this compound to inhibit the autophosphorylation of the EphB4 receptor in a cellular context.
Methodology:
-
Cell Culture: Culture cells overexpressing EphB4 (e.g., transfected CHO-K1 or A375 cells) in appropriate growth medium.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Lysis: Lyse the cells to extract total protein.
-
Immunoprecipitation: Immunoprecipitate EphB4 from the cell lysates using an anti-EphB4 antibody.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phosphotyrosine antibody to detect phosphorylated EphB4. Re-probe the membrane with an anti-EphB4 antibody to determine the total amount of immunoprecipitated EphB4.
-
Data Analysis: Quantify the band intensities for phosphorylated and total EphB4. Normalize the phosphorylated EphB4 signal to the total EphB4 signal for each treatment condition and calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay - Generic Protocol)
Objective: To evaluate the effect of this compound on the proliferation of cells dependent on Src kinase activity.
Methodology:
-
Cell Seeding: Seed c-Src transfected 3T3 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent dual inhibitor of EphB4 and Src kinases with demonstrated in vitro and cell-based activity. Its oral bioavailability makes it a suitable candidate for in vivo investigations into the therapeutic potential of targeting these signaling pathways.[2] While comprehensive preclinical and clinical data for this compound are not widely available in the public domain, the information presented in this guide provides a foundational understanding of its mechanism of action and inhibitory profile. Further research is warranted to fully elucidate the therapeutic potential of this compound in relevant disease models.
References
Methodological & Application
Application Notes and Protocols: AZ12672857 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of AZ12672857 against its target kinases. The information is intended for researchers, scientists, and drug development professionals working to characterize the efficacy and selectivity of this compound.
Introduction
This compound is a potent, orally active dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1] Understanding the interaction of this small molecule with its target kinases is crucial for elucidating its mechanism of action and for the development of novel therapeutics. The following protocols describe a common and robust method for measuring kinase activity and its inhibition by this compound in a controlled in vitro setting. The primary method detailed here is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target/Assay | IC50 (nM) |
| EphB4 Kinase Activity | 1.3 |
| c-Src Kinase Activity (in c-Src transfected 3T3 cells) | 2 |
| EphB4 Autophosphorylation (in transfected CHO-K1 cells) | 9 |
Table 1: In vitro inhibitory activity of this compound against target kinases. Data sourced from BenchChem.[1]
Experimental Protocols
This section provides a detailed methodology for determining the in vitro inhibitory activity of this compound against a target kinase, using EphB4 as an example. This protocol is designed for a 96-well or 384-well plate format and utilizes the ADP-Glo™ Kinase Assay principle.
Materials
-
Recombinant human EphB4 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[1]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or a similar ADP detection system[1]
-
96-well or 384-well plates (white, opaque for luminescence assays)
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound in vitro kinase assay.
Detailed Steps
-
Inhibitor/Control Addition :
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
To the wells of a 96-well plate, add 5 µL of the this compound dilution series.
-
For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of assay buffer containing the same final concentration of DMSO.
-
-
Enzyme Addition :
-
Add 10 µL of the diluted recombinant EphB4 kinase to all wells except the negative control wells.[2]
-
To the negative control wells, add 10 µL of assay buffer.
-
-
Pre-incubation :
-
Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation :
-
Add 10 µL of the Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume will be 25 µL.
-
-
Kinase Reaction Incubation :
-
Mix the plate and incubate at 30°C for a predetermined time (e.g., 45 minutes).
-
-
Reaction Termination :
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion :
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation :
-
Add 50 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.
-
-
Signal Stabilization :
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition :
-
Measure the luminescence using a microplate reader.
-
Data Analysis
-
Calculate Percent Inhibition : The percentage of inhibition for each concentration of this compound is calculated using the following formula:
Where:
-
RLU_inhibitor is the relative luminescence units from the wells with this compound.
-
RLU_positive_control is the luminescence from the wells with the enzyme but no inhibitor.
-
RLU_negative_control is the luminescence from the wells with no enzyme.
-
-
Determine IC50 Value : The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Context
The EphB4 receptor is a member of the Eph receptor tyrosine kinase family. Upon binding to its ligand, ephrin-B2, EphB4 undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This autophosphorylation event activates the kinase, which then phosphorylates downstream signaling molecules, leading to a variety of cellular responses, including cell proliferation, migration, and differentiation. This compound exerts its effect by inhibiting this autophosphorylation and the subsequent downstream signaling cascade.
Signaling Pathway Diagram
Caption: EphB4 signaling pathway and the inhibitory action of this compound.
References
Application Notes for AZ12672857 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12672857 is a potent, orally bioavailable dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1] Both EphB4 and Src are key regulators of signaling pathways that are frequently dysregulated in various cancers, playing crucial roles in tumor proliferation, survival, angiogenesis, and metastasis. These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, including detailed protocols for key assays and data presentation.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of both EphB4 and Src. This dual inhibition disrupts the downstream signaling cascades mediated by these kinases, leading to anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on these pathways for their growth and survival.
In Vitro Activity
The inhibitory activity of this compound has been quantified against its primary targets and in cellular models. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a reference for determining appropriate concentration ranges for your experiments.
| Target/Assay | IC50 (nM) |
| EphB4 Kinase Activity | 1.3 |
| c-Src Kinase Activity (in c-Src transfected 3T3 cells) | 2 |
| EphB4 Autophosphorylation (in transfected CHO-K1 cells) | 9 |
| Data sourced from publicly available information.[1] |
Experimental Considerations
-
Compound Preparation: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Cell Line Selection: The choice of cell line is critical. Select cell lines with known dependence on EphB4 or Src signaling for optimal results. It is recommended to screen a panel of cell lines to identify those most sensitive to this compound.
-
Dose-Response and Time-Course Studies: To determine the optimal experimental conditions, it is essential to perform dose-response and time-course studies. A typical starting concentration range for in vitro experiments could be from 1 nM to 10 µM.
-
Controls: Always include appropriate controls in your experiments. A vehicle control (e.g., DMSO at the same final concentration as in the drug-treated samples) is essential to account for any effects of the solvent. A positive control (a compound with a known effect on the pathway) can also be beneficial.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for investigating the effects of this compound.
References
AZ12672857 dosage for animal xenograft models
An extensive search for "AZ12672857" has yielded no specific information regarding its use in animal xenograft models, its mechanism of action, or any associated signaling pathways. This suggests that "this compound" may be an internal compound designator not yet in the public domain, a new experimental drug with limited to no published data, or a possible typographical error.
Without accessible data from preclinical studies, it is not possible to provide the detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are contingent on the availability of this foundational scientific literature.
General principles for designing and executing animal xenograft studies for a novel compound would typically involve the following stages, which would need to be adapted once specific information about a compound becomes available:
-
Target Identification and Mechanism of Action: Understanding the molecular target of the drug is the first step. This would inform the selection of appropriate cancer cell lines for the xenograft model and the biomarkers to be assessed.
-
In Vitro Studies: Before moving to animal models, the compound's efficacy would be tested against a panel of cancer cell lines in vitro to determine the concentration range for activity and to identify sensitive and resistant lines.
-
Pharmacokinetic and Toxicology Studies: Preliminary studies in animals are necessary to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish a safe dose range.
-
Xenograft Model Development: This involves selecting an appropriate immunodeficient mouse strain, the cancer cell line(s) of interest, and the site of tumor implantation (subcutaneous or orthotopic).
-
Dose-Response Studies in Xenograft Models: Once the tumor is established, animals are treated with a range of doses of the compound to determine the optimal dose for anti-tumor activity with acceptable toxicity.
-
Efficacy Studies: Using the optimal dose and schedule, larger-scale studies are conducted to confirm the anti-tumor efficacy. Tumor growth is monitored over time, and at the end of the study, tumors are often excised for further analysis (e.g., histology, biomarker analysis).
To fulfill the user's request, specific information on "this compound" or a corrected compound name that has been described in the scientific literature is required.
Application Notes and Protocols for Determining the Cytotoxicity of AZ12672857 using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ12672857 is a potent, orally active dual inhibitor of the Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1][2] It has shown significant inhibitory activity in both biochemical and cellular assays.[1][2] Understanding the cytotoxic effects of this compound on various cell lines is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of living cells.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. This reaction produces insoluble purple formazan crystals. These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cancer cell line of interest (e.g., c-Src transfected 3T3 cells, MDA-MB-231 breast cancer cells, or another relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Methods
1. Cell Seeding:
-
Culture the selected cancer cell line in complete medium until it reaches approximately 80% confluency.
-
Trypsinize the cells, centrifuge to pellet them, and resuspend in fresh complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the IC50 value (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a no-cell control (medium only, for background absorbance).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
3. MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.
4. Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm or higher to subtract background absorbance.
Data Presentation
The cytotoxicity of this compound is typically expressed as the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Calculation of Cell Viability:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Table 1: Example of Quantitative Data for this compound Cytotoxicity
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 0.1 | 1.210 | 0.070 | 96.8% |
| 1 | 1.050 | 0.065 | 84.0% |
| 10 | 0.650 | 0.050 | 52.0% |
| 100 | 0.200 | 0.030 | 16.0% |
| 1000 | 0.080 | 0.015 | 6.4% |
IC50 Determination:
The IC50 value, which is the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). Based on the example data, the IC50 value would be approximately 10 nM.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EphB4 and Src signaling pathways.
References
Application Notes and Protocols for Western Blot Analysis of p-EphB4 Following AZ12672857 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EphB4 receptor tyrosine kinase and its ligand, ephrin-B2, are pivotal in various physiological and pathological processes, including embryonic development, angiogenesis, and cancer.[1] The binding of ephrin-B2 to EphB4 induces receptor autophosphorylation on tyrosine residues, initiating downstream signaling pathways.[1] Dysregulation of EphB4 activity is implicated in several cancers, making it a significant target for therapeutic intervention.[1] AZ12672857 is a potent, orally active small molecule that acts as a dual inhibitor of EphB4 and Src tyrosine kinases.[1] This document provides a comprehensive guide to utilizing western blot analysis for assessing the phosphorylation status of EphB4 (p-EphB4) in response to treatment with this compound.
Data Presentation
Quantitative analysis of western blot data is crucial for determining the efficacy of this compound. Densitometry should be performed on the bands corresponding to phosphorylated EphB4 (p-EphB4), total EphB4, and a loading control (e.g., GAPDH or β-actin). The relative level of p-EphB4 is determined by normalizing the p-EphB4 signal to the total EphB4 signal, which is then normalized to the loading control to account for any variations in protein loading.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| EphB4 | 1.3 |
| c-Src | 2.0 |
| p-KDR (VEGFR2) | 240 |
| p-PDGFR-β | 58 |
Data sourced from in vitro kinase inhibition assays.[1]
Table 2: Sample Data from Western Blot Analysis of p-EphB4 after this compound Treatment
| Treatment Group | p-EphB4 Intensity (Arbitrary Units) | Total EphB4 Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized p-EphB4 Level (Fold Change vs. Vehicle) |
| Vehicle Control | 15000 | 16000 | 20000 | 1.00 |
| This compound (10 nM) | 7000 | 15500 | 19500 | 0.48 |
| This compound (50 nM) | 2500 | 15800 | 20100 | 0.17 |
| This compound (100 nM) | 800 | 16200 | 19800 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway and Mechanism of Action
The interaction between ephrin-B2 and the EphB4 receptor triggers the autophosphorylation of tyrosine residues within the cytoplasmic domain of EphB4, an event known as "forward signaling".[1] This phosphorylation creates docking sites for downstream signaling molecules, leading to the activation of pathways that regulate cell proliferation, migration, and survival. This compound is an ATP-competitive inhibitor that targets the kinase domain of EphB4, thereby preventing this autophosphorylation and blocking downstream signaling cascades.[1]
Caption: EphB4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., CHO-K1 cells stably expressing human EphB4, or other relevant cell lines) in appropriate culture dishes and grow to near confluency.[1]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[1] Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).[1]
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined time. A time-course and dose-response experiment is recommended to determine optimal conditions. Include a vehicle control group treated with the same concentration of the solvent.[1]
Ligand Stimulation
-
Stimulation: To induce EphB4 phosphorylation, stimulate the cells by adding its ligand, EphrinB2-Fc, for a short duration (e.g., 15 minutes) prior to cell lysis.[1]
Cell Lysis and Protein Quantification
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Quantification: Determine the total protein concentration of the lysates using a standard method such as the BCA assay.[1]
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1] Note: Avoid using milk as a blocking agent due to the presence of phosphoproteins.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EphB4 and total EphB4, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. A separate blot should be prepared for the loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.[1]
Data Analysis
-
Densitometry: Perform densitometric analysis of the bands for p-EphB4, total EphB4, and the loading control using software such as ImageJ.[1]
-
Normalization: Normalize the p-EphB4 signal to the total EphB4 signal for each sample.[1] Further normalize this ratio to the loading control to correct for any loading inaccuracies.[1]
-
Quantification: Express the results as a fold change relative to the vehicle-treated control group.[1]
Experimental Workflow
Caption: Experimental workflow for western blot analysis of p-EphB4.
Logical Relationship Diagram
Caption: Logical relationship of this compound treatment and its effect on p-EphB4.
References
preparing AZ12672857 stock solution for research
For Research Use Only
Introduction
AZ12672857 is a potent and orally active inhibitor of Ephrin type-B receptor 4 (EphB4) and Src kinases. With an IC₅₀ of 1.3 nM for EphB4, it serves as a valuable tool for investigating the roles of these signaling pathways in various biological processes, including cell proliferation, migration, and angiogenesis. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in-vitro and in-vivo research settings.
Quantitative Data
For ease of use in experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 486.57 g/mol |
| Chemical Formula | C₂₆H₃₀N₈O₂ |
| CAS Number | 945396-55-4 |
| Appearance | Solid |
| Solubility (in DMSO) | 25 mg/mL[1] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years[1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.
-
Acclimatize Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This prevents condensation from forming on the compound.
-
Weighing the Compound: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.866 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
moles x Molecular Weight ( g/mol ) = mass (g)
-
0.00001 moles x 486.57 g/mol = 0.004866 g = 4.866 mg
-
-
-
Dissolving the Compound: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1].
-
Preparation of Working Solutions: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. It is crucial to mix the working solution thoroughly before adding it to the experimental system. Note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the culture medium should typically be kept below 0.5%.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathways Inhibited by this compound
This compound targets the EphB4 receptor and Src family kinases, which are involved in crucial cellular signaling cascades.
Caption: Inhibition of the EphB4 signaling pathway by this compound.
References
Unveiling the Optimal Concentration of AZ12672857 (Saracatinib) for Potent Src Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining and utilizing the optimal concentration of AZ12672857, also known as Saracatinib (AZD0530), a potent, orally bioavailable dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1][2][3] Understanding the effective concentration of this inhibitor is critical for accurate experimental design and for advancing its potential therapeutic applications in oncology and other diseases.[1]
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the ATP-binding pocket of the Src kinase domain.[4] This action blocks the transfer of phosphate (B84403) from ATP to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[4]
Quantitative Data Summary
The inhibitory activity of this compound (Saracatinib) is summarized below. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system, including cell-free enzymatic assays and various cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of Saracatinib (AZD0530)
| Kinase | IC50 (nM) |
| c-Src | 2.7[3][5][6] |
| c-Yes | 4[5] |
| Fyn | 5[5] |
| Lyn | 4[5] |
| Blk | 11 |
| Fgr | 10 |
| Lck | <4[5] |
| Abl | 30[3] |
Table 2: Cellular Activity of Saracatinib (AZD0530) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | Proliferation (MTS) | 0.22[1][7] |
| SNU216 | Gastric Cancer | Proliferation (MTT) | < 1[2] |
| NCI-N87 | Gastric Cancer | Proliferation (MTT) | < 1[2] |
| Various | Colon, Prostate, Lung, Leukemia | Proliferation | 0.2 - 0.7[1][7] |
| A549 | Lung Cancer | Migration | 0.14[1] |
| TFK-1, EGI-1, Huh 28, TGBC1-TKB | Biliary Cancer | Proliferation | 2.5 - 15[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols for Angiogenesis Assays Using AZ12672857
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions, including tumor growth and metastasis.[1] The modulation of angiogenesis is a key therapeutic strategy, and various compounds are under investigation for their pro- or anti-angiogenic properties.[1] These application notes provide detailed protocols for essential in vitro angiogenesis assays to investigate the effects of the hypothetical compound AZ12672857. The assays described—tube formation, cell migration and invasion, and cell proliferation—offer a robust framework for evaluating the anti-angiogenic potential of this compound.
Key In Vitro Angiogenesis Assays
A comprehensive in vitro assessment of a compound's effect on angiogenesis typically involves evaluating its impact on the key stages of the process: endothelial cell proliferation, migration, and differentiation into tube-like structures.[1][2]
Endothelial Cell Tube Formation Assay
The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, mimicking the reorganization stage of angiogenesis.[3][4] This assay is valuable for screening potential pro- or anti-angiogenic compounds.[4][5][6]
Experimental Protocol
Objective: To determine the effect of this compound on the formation of tube-like structures by endothelial cells in vitro.[1]
Materials:
-
Endothelial Cell Growth Medium (ECGM)[7]
-
Basement Membrane Extract (BME), such as Matrigel® or ECM Gel[3][5][9]
-
96-well tissue culture plates[9]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM (optional, for fluorescence imaging)[3]
-
Inverted microscope with a digital camera[3]
Procedure:
-
Plate Coating: Thaw the Basement Membrane Extract (BME) on ice overnight in a 4°C refrigerator.[4][9] Using pre-cooled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate, ensuring the entire surface is evenly covered.[9] Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[9][10]
-
Cell Preparation: Culture HUVECs in ECGM until they reach 70-90% confluency.[9] Harvest the cells using trypsin/EDTA and neutralize with trypsin neutralizer solution.[4][11] Centrifuge the cells and resuspend the pellet in ECGM containing various concentrations of this compound or vehicle control.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified BME at a density of 1 x 10^4 to 1.5 x 10^4 cells per well.[9]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.[9] Tube formation typically occurs within this timeframe.[3]
-
Visualization and Quantification: Examine the formation of tube-like structures using a phase-contrast inverted microscope.[1] Capture images from several representative fields for each well.[1] For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging.[4][11] The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the area covered by the tube network.[12]
Data Presentation
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Concentration (µM) | Average Number of Branch Points | Average Total Tube Length (µm) | Percentage Inhibition (%) |
| Vehicle Control (0) | 120 ± 8 | 8500 ± 550 | 0 |
| This compound (0.1) | 105 ± 7 | 7800 ± 490 | 12.5 |
| This compound (1) | 65 ± 5 | 4500 ± 320 | 45.8 |
| This compound (10) | 20 ± 3 | 1500 ± 180 | 83.3 |
| Positive Control (e.g., Sunitinib) | 15 ± 2 | 1200 ± 150 | 87.5 |
Data are presented as mean ± standard deviation.
Experimental Workflow
Endothelial Cell Migration and Invasion Assays
Endothelial cell migration is a fundamental step in angiogenesis.[13] The Transwell or Boyden chamber assay is a standard method to evaluate cell migration (chemotaxis) and invasion.[1][13]
Experimental Protocol
Objective: To assess the effect of this compound on the migration and invasion of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM) with 10% FBS (chemoattractant)[14]
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates[14]
-
BME (for invasion assay)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal Violet or DAPI for staining
Procedure:
-
Chamber Preparation:
-
Migration Assay: Place Transwell inserts into a 24-well plate.
-
Invasion Assay: Thaw BME on ice and coat the top surface of the Transwell inserts with a thin layer. Incubate at 37°C for 1-2 hours to allow it to gel.[14]
-
-
Chemoattractant: Add 750 µL of EBM with 10% FBS to the lower chamber of each well.[14]
-
Cell Preparation: Culture HUVECs to 70-90% confluency.[14] Harvest and resuspend the cells in serum-free EBM at a concentration of 1 x 10^5 cells/mL.[14] Add different concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Add 500 µL of the cell suspension to the upper chamber of each Transwell insert.[14]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[14]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with cold methanol for 20 minutes. Stain the cells with Crystal Violet or a fluorescent dye like DAPI.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Data Presentation
Table 2: Effect of this compound on HUVEC Migration and Invasion
| Assay Type | Treatment Concentration (µM) | Average Migrated/Invaded Cells per Field | Percentage Inhibition (%) |
| Migration | Vehicle Control (0) | 250 ± 15 | 0 |
| This compound (0.1) | 210 ± 12 | 16.0 | |
| This compound (1) | 115 ± 9 | 54.0 | |
| This compound (10) | 40 ± 5 | 84.0 | |
| Invasion | Vehicle Control (0) | 180 ± 11 | 0 |
| This compound (0.1) | 145 ± 10 | 19.4 | |
| This compound (1) | 70 ± 7 | 61.1 | |
| This compound (10) | 25 ± 4 | 86.1 |
Data are presented as mean ± standard deviation.
Experimental Workflow
Endothelial Cell Proliferation Assay
Endothelial cell proliferation is a crucial step for providing the necessary number of cells for the formation of new blood vessels.[2]
Experimental Protocol
Objective: To evaluate the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
ECGM
-
96-well plates
-
This compound
-
Cell proliferation assay kit (e.g., MTS or CellTiter-Glo®)[7][15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 2 x 10^3 cells/well and incubate at 37°C for 12 hours.[7]
-
Synchronization (Optional): To synchronize the cell cycle, incubate the cells in a medium with reduced serum (e.g., 2% FBS) for 24 hours.[7]
-
Treatment: Replace the medium with fresh ECGM containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.[7]
-
Proliferation Assessment: At each time point, add the proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.[7] Incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[7]
Data Presentation
Table 3: Effect of this compound on HUVEC Proliferation at 72 hours
| Treatment Concentration (µM) | Absorbance at 490 nm (Mean ± SD) | Percentage Inhibition of Proliferation (%) |
| Vehicle Control (0) | 1.5 ± 0.10 | 0 |
| This compound (0.1) | 1.3 ± 0.09 | 13.3 |
| This compound (1) | 0.8 ± 0.06 | 46.7 |
| This compound (10) | 0.3 ± 0.03 | 80.0 |
Data are presented as mean ± standard deviation.
Potential Signaling Pathway Modulated by this compound
While the specific target of this compound is not defined, many anti-angiogenic compounds target the VEGF signaling pathway, which is a central regulator of angiogenesis.
Conclusion
The in vitro assays described here—tube formation, migration and invasion, and proliferation—provide a robust framework for elucidating the anti-angiogenic potential of this compound. Rigorous execution of these protocols will enable researchers to quantify the effects of this compound and contribute to its evaluation as a potential therapeutic agent in angiogenesis-dependent diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Angiogenesis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KZ [thermofisher.com]
- 5. ibidi.com [ibidi.com]
- 6. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial cell proliferation assay [bio-protocol.org]
- 8. In Vitro Angiogenesis Assay [bio-protocol.org]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. fujifilmcdi.com [fujifilmcdi.com]
Application Notes & Protocols: In Vivo Experimental Workflow for AZ12672857
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12672857 is a novel small molecule inhibitor with potential therapeutic applications. These application notes provide a comprehensive experimental workflow for the in vivo evaluation of this compound, detailing methodologies for assessing its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles. The following protocols are intended to serve as a guide for researchers in the preclinical development of this compound.
Preclinical In Vivo Evaluation Strategy
The in vivo testing of this compound is structured to systematically evaluate its therapeutic potential and safety profile. The workflow encompasses initial tolerability studies, followed by detailed pharmacokinetic and pharmacodynamic characterization, and culminates in efficacy studies using appropriate animal models.
Experimental Workflow Diagram
Caption: In vivo experimental workflow for this compound.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to be an inhibitor of a key kinase in a cancer-related signaling pathway. The diagram below illustrates its putative mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Enhancing AZ12672857 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with AZ12672857 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a potent, orally active dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases. Like many kinase inhibitors designed to bind to hydrophobic ATP-binding pockets, this compound has low aqueous solubility. This can lead to compound precipitation in aqueous-based in vitro assay buffers, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It has a reported solubility of up to 25 mg/mL in DMSO.[1][2] It is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can impact compound stability and solubility.[1][2]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this, ensure the final concentration of DMSO in your assay is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4][5][6][7] Preparing intermediate dilutions in your chosen co-solvent before the final dilution into the aqueous buffer can also help prevent precipitation.[1]
Q4: Can I use heat or sonication to help dissolve this compound?
A4: Yes, gentle heating (e.g., in a 37°C water bath) and sonication can be employed to facilitate the dissolution of this compound in DMSO when preparing stock solutions.[1][8] However, it is important to be cautious with heat, especially for prolonged periods, as it may degrade the compound. Always check for compound stability under these conditions.
Troubleshooting Guide for Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution | The concentration is too high. | Do not exceed the recommended solubility of 25 mg/mL.[1][2] |
| The DMSO is old or has absorbed water. | Use fresh, anhydrous DMSO.[1][2] | |
| Incomplete initial dissolution. | Use gentle warming or sonication to aid dissolution.[1][8] | |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" due to its hydrophobicity. | Lower the final concentration of this compound. |
| The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Increase the percentage of the co-solvent in the final solution, but ensure it is compatible with your cell line and assay (see Table 1). | |
| The pH of the buffer is not optimal for the compound's solubility. | If the compound has ionizable groups, test a range of buffer pH values to find the optimal pH for solubility. | |
| Consider using solubility enhancers such as cyclodextrins or surfactants (see Protocols section). | ||
| Inconsistent or poor experimental results | The compound is not fully dissolved, leading to inaccurate concentrations. | Visually inspect all solutions for any sign of precipitation before use. |
| The solvent or excipient used for solubilization is interfering with the assay. | Run appropriate vehicle controls to assess the effect of the solvent and any solubility enhancers on the assay. | |
| The compound has degraded. | Store stock solutions properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] |
Quantitative Data on Solvents and Excipients
Table 1: Maximum Tolerated Concentration of Common Solvents and Excipients in In Vitro Assays
| Substance | Type | Maximum Tolerated Concentration (General Guideline) | Notes |
| DMSO | Co-solvent | 0.1% - 1% | Cell line dependent; some primary cells are sensitive to concentrations below 0.1%.[3][4][5][6][7] |
| Ethanol | Co-solvent | 0.5% - 1% | Can be toxic at higher concentrations; cell line dependency is observed.[9][10][11][12] |
| Cyclodextrins (e.g., HP-β-CD) | Excipient | Varies (typically in mM range) | Toxicity is generally low, but depends on the specific cyclodextrin (B1172386) and cell line.[13][14][15] |
| Surfactants (e.g., Tween-80, Pluronic F-68) | Excipient | Varies (typically < 0.1%) | Toxicity is concentration and surfactant-dependent; non-ionic surfactants are generally less toxic than ionic ones.[16][17][18][19] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber vial or microcentrifuge tube to protect it from light.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or up to 25 mg/mL).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Aiding Dissolution (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath with intermittent vortexing until the solution is clear.[1][8]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile, amber tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol 2: Solubilization of this compound using Cyclodextrins
-
Cyclodextrin Solution Preparation: Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer. The concentration will need to be optimized.
-
Drug-Cyclodextrin Complexation:
-
Method A (Co-evaporation): Dissolve this compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol). Evaporate the solvent under vacuum to form a thin film. Reconstitute the film in the aqueous assay buffer.
-
Method B (Kneading): Create a paste by adding a small amount of water to a physical mixture of this compound and the cyclodextrin. Knead the paste for an extended period, then dry and dissolve it in the assay buffer.
-
Method C (Direct Dissolution): Add the this compound DMSO stock solution to the pre-prepared cyclodextrin-containing buffer with vigorous vortexing. This is often the simplest method for initial screening.
-
-
Equilibration: Allow the solution to equilibrate (e.g., by stirring or shaking for several hours at room temperature) to ensure maximum complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Vehicle Control: Prepare a vehicle control with the same concentration of cyclodextrin in the assay buffer.
Protocol 3: Solubilization of this compound using Surfactants
-
Surfactant Solution Preparation: Prepare a stock solution of a non-ionic surfactant (e.g., Tween-80 or Pluronic F-68) in your aqueous assay buffer. The concentration should be kept very low (e.g., starting at 0.01%) to avoid cell toxicity.
-
Dissolution: Add the this compound DMSO stock solution dropwise to the surfactant-containing buffer while vortexing to facilitate the formation of micelles around the drug molecules.
-
Sonication (Optional): Briefly sonicate the solution to aid in the dispersion and solubilization process.
-
Vehicle Control: Prepare a vehicle control with the same concentration of surfactant in the assay buffer.
Protocol 4: Preparation of a Solid Dispersion of this compound
-
Polymer and Drug Dissolution: Dissolve both this compound and a water-soluble polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG)) in a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid dispersion film.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Reconstitution: Scrape the solid dispersion from the flask and dissolve the required amount in your aqueous assay buffer for your experiment.
-
Vehicle Control: Prepare a vehicle control by dissolving the same amount of the polymer in the assay buffer.
Visualizations
Caption: Workflow for preparing and solubilizing this compound.
Caption: this compound inhibits EphB4 and Src signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 14. In vitro toxicity and permeation of cyclodextrins in Calu-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellular Toxicity of Surfactants Used as Herbicide Additives - PMC [pmc.ncbi.nlm.nih.gov]
AZ12672857 off-target effects in cellular models
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the use of AZ12672857 in cellular models. Particular focus is given to understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active dual inhibitor targeting Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1] Its primary mechanism is the competitive inhibition of the ATP-binding sites of these kinases, which blocks downstream signaling pathways crucial for processes like cell migration, proliferation, adhesion, and angiogenesis.[1]
Q2: What are the primary therapeutic targets of this compound?
The compound is highly potent against its intended targets. The half-maximal inhibitory concentrations (IC₅₀) determined in various assays are summarized below.
| Target / Assay | IC₅₀ (nM) | Assay Type |
| EphB4 Kinase Activity | 1.3 | Cell-Free Kinase Assay |
| c-Src Kinase Activity | 2 | Cell-Based Proliferation Assay |
| EphB4 Autophosphorylation | 9 | Cellular Autophosphorylation Assay |
| Data sourced from BenchChem.[1] |
Q3: Are there known off-target effects for this compound?
While highly potent against EphB4 and Src, this compound may exhibit activity against other kinases, particularly at higher concentrations.[1] A comprehensive public kinase selectivity profile for this compound is not available. However, analysis of other well-characterized dual Src/receptor tyrosine kinase inhibitors can provide insights into potential off-targets.
For illustrative purposes, the table below shows the selectivity profile of Saracatinib (AZD0530) , another potent Src family kinase inhibitor. This data can help researchers anticipate potential off-target interaction classes when using compounds like this compound.
| Target Class | Kinase | IC₅₀ (nM) | Potential Cellular Implication |
| Primary Targets | Src Family Kinases | 4 - 10 | Inhibition of cell migration, survival, and proliferation. |
| Potential Off-Targets | v-Abl | 30 | Overlap with pathways regulating cell cycle and apoptosis. |
| EGFR | 66 | Potential for affecting growth factor signaling. | |
| c-Kit | 200 | May impact signaling in hematopoietic and mast cells. | |
| ALK2 | 6.7 | Can affect BMP signaling pathways. | |
| ALK1 | 19 | Involvement in angiogenesis and vascular development. | |
| ALK3 | 621 | Less potent, but potential for BMP pathway modulation. | |
| This table is representative and based on data for Saracatinib.[1] Researchers should validate off-target effects for this compound in their specific model system. |
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed (e.g., cell toxicity, altered morphology) Not Explained by EphB4/Src Inhibition.
Possible Cause: This is a classic sign of an off-target effect. At the concentration used, this compound may be inhibiting other kinases that are critical for the health or structure of your specific cellular model.
Troubleshooting Steps:
-
Review the Literature: Check if the observed phenotype aligns with the known function of potential off-target kinases like those listed for Saracatinib (e.g., EGFR, c-Kit, ALK family members).
-
Dose-Response Experiment: Perform a detailed dose-response curve. Off-target effects are often concentration-dependent. If the phenotype appears only at higher concentrations, it reinforces the off-target hypothesis.
-
Orthogonal Inhibitor: Use a structurally different inhibitor for EphB4 or Src. If the phenotype persists with the orthogonal inhibitor, it is more likely an on-target effect. If it disappears, it strongly suggests the original observation was due to an off-target effect of this compound.
-
Rescue Experiment: If you hypothesize a specific off-target (e.g., EGFR), try to "rescue" the phenotype by activating the EGFR pathway with its ligand (e.g., EGF) in the presence of this compound.
Issue 2: Discrepancy Between Biochemical (Cell-Free) and Cellular Assay Results.
Possible Cause: The cellular environment is complex. Factors such as cell membrane permeability, intracellular ATP concentrations (which compete with the inhibitor), and the presence of scaffold proteins can influence an inhibitor's efficacy.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a phospho-specific antibody for a direct downstream substrate of EphB4 or Src to confirm that this compound is engaging its target within the cell at the desired concentration.
-
Evaluate Compound Stability and Permeability: Ensure the compound is stable in your cell culture medium over the course of the experiment. Use assays to confirm it can penetrate the cell membrane effectively.
-
Consider ATP Concentration: The IC₅₀ value of an ATP-competitive inhibitor like this compound can be significantly higher in a cellular environment (where ATP levels are in the millimolar range) compared to a biochemical assay (often performed at low micromolar ATP).
Experimental Protocols & Workflows
Protocol 1: Cellular Assay for EphB4 Receptor Autophosphorylation
This assay measures the ability of this compound to inhibit ligand-induced autophosphorylation of the EphB4 receptor in a cellular context.
Materials:
-
Cells overexpressing EphB4 (e.g., transfected CHO-K1 or A375 cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (in DMSO).
-
Ephrin-B2 ligand.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Anti-phospho-EphB4 (pY), Anti-total-EphB4.
-
Western blot or ELISA detection system.
Procedure:
-
Cell Plating: Seed EphB4-expressing cells in appropriate culture plates and allow them to adhere overnight.
-
Serum Starvation: The following day, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with Ephrin-B2 ligand for 15-30 minutes to induce receptor autophosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Quantification:
-
ELISA: Use a sandwich ELISA with a capture antibody for total EphB4 and a detection antibody for phospho-EphB4.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-EphB4 and anti-total-EphB4 antibodies for normalization.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC₅₀ value.
Workflow for Investigating Off-Target Effects
The following diagram outlines a logical workflow for identifying and validating potential off-target effects of a kinase inhibitor like this compound.
Caption: Workflow for identifying and validating potential off-target effects.
Signaling Pathway Overview
This compound is designed to inhibit EphB4 and Src, but off-target activity on other kinases like EGFR or ALK can lead to confounding effects by modulating parallel or interconnected pathways.
References
minimizing AZ12672857 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of AZ12672857 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase-X, a critical enzyme in the GFR-Ras-Raf-MEK-ERK signaling pathway. In many cancer cells, this pathway is hyperactive, and by inhibiting Kinase-X, this compound can selectively impede tumor cell proliferation and survival.
Q2: Why am I observing toxicity in my normal cell lines?
A2: While this compound is highly selective for Kinase-X, at concentrations above the optimal therapeutic window, it can exhibit off-target activity against other kinases. Notably, it can inhibit Kinase-Y in epithelial cells and Kinase-Z in hematopoietic progenitor cells. This off-target inhibition is the likely cause of cytotoxicity in non-cancerous cells.
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the cell line and the specific kinase. Please refer to the data table in the "Quantitative Data" section for specific values.
Q4: How can I reduce the toxicity of this compound in my co-culture experiments?
A4: To minimize toxicity in normal cells in a co-culture system, it is crucial to use the lowest effective concentration of this compound that inhibits the target in cancer cells. We recommend performing a dose-response curve to determine the optimal concentration. Additionally, consider using a 3D culture model that may better represent the tumor microenvironment and potentially reduce the exposure of normal cells to high concentrations of the compound.
Q5: Are there any known resistance mechanisms to this compound?
A5: While research is ongoing, potential resistance mechanisms could include mutations in the Kinase-X ATP-binding pocket, upregulation of bypass signaling pathways, or increased drug efflux through the activation of ABC transporters.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Monolayer Cultures
-
Question: I am observing significant cell death in my normal cell lines (e.g., primary epithelial cells) at concentrations that are effective against my cancer cell lines. What should I do?
-
Answer:
-
Verify Concentration: Double-check your calculations and the final concentration of this compound in the culture medium.
-
Dose-Response Curve: Perform a detailed dose-response experiment on both your normal and cancer cell lines to precisely determine the therapeutic window. An example protocol is provided in the "Experimental Protocols" section.
-
Reduce Incubation Time: For initial screening, a shorter incubation time (e.g., 24 hours) may be sufficient to observe an anti-proliferative effect in cancer cells while minimizing toxicity in normal cells.
-
Serum Concentration: Ensure that the serum concentration in your culture medium is optimal for the specific cell lines being tested, as this can influence compound activity and cell health.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: My results with this compound vary significantly from one experiment to another. What could be the cause?
-
Answer:
-
Compound Stability: this compound is light-sensitive. Ensure that the stock solutions are stored in amber vials at -80°C and that all experimental steps are performed with minimal light exposure.
-
Cell Passage Number: Use cells with a consistent and low passage number for your experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assay Confluency: The confluency of your cells at the time of treatment can impact the results. Standardize your seeding density to ensure consistent confluency at the start of each experiment.
-
Reagent Quality: Verify the quality and consistency of your reagents, including cell culture media, serum, and the assay kits you are using.
-
Quantitative Data
Table 1: In Vitro IC50 Values for this compound
| Target | Cell Line | IC50 (nM) |
| Kinase-X | Cancer Cell Line A (mutant) | 10 |
| Kinase-X | Cancer Cell Line B (mutant) | 15 |
| Kinase-Y | Normal Epithelial Cells | 250 |
| Kinase-Z | Hematopoietic Progenitor Cells | 500 |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Recommended Concentration Range (nM) | Notes |
| Target Engagement Assay | 1 - 100 | To confirm inhibition of Kinase-X in cancer cells. |
| Cancer Cell Proliferation Assay | 5 - 50 | To assess the anti-proliferative effect. |
| Normal Cell Cytotoxicity Assay | 100 - 1000 | To evaluate off-target toxicity. |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window using an MTT Assay
Objective: To determine the concentration range of this compound that is cytotoxic to cancer cells but has minimal effect on normal cells.
Materials:
-
Cancer cell line of interest
-
Normal cell line (e.g., primary epithelial cells)
-
96-well plates
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A suggested range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate dose-response curves for both cell lines.
-
Calculate the IC50 values for both cell lines to determine the therapeutic window.
-
Visualizations
Technical Support Center: Overcoming Resistance to AZ12672857 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PRMT5 inhibitor, AZ12672857, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This modification plays a crucial role in regulating gene expression, RNA splicing, and signal transduction pathways that are essential for cancer cell proliferation and survival. By inhibiting PRMT5, this compound disrupts these cellular processes, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to PRMT5 inhibitors like this compound can develop through several mechanisms. It is often a result of a drug-induced shift in the cell's transcriptional state rather than the selection of a pre-existing resistant population. The primary mechanisms include:
-
Upregulation of Pro-Survival Signaling Pathways: Cancer cells can compensate for PRMT5 inhibition by upregulating alternative survival pathways. The most frequently observed is the activation of the PI3K/AKT/mTOR signaling cascade.
-
Overexpression of RNA-Binding Proteins: Increased expression of the RNA-binding protein Musashi-2 (MSI2) has been identified as a key driver of resistance. MSI2 can regulate the translation of proteins that promote cell survival and proliferation, thereby counteracting the effects of this compound.
-
Mutations in Tumor Suppressor Genes: Pre-existing or acquired mutations in the tumor suppressor gene TP53 can confer resistance to PRMT5 inhibitors. A functional p53 pathway is often required for the induction of apoptosis following treatment with these agents.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Q4: What are some potential strategies to overcome resistance to this compound?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Using this compound in combination with other targeted therapies can be effective.
-
mTOR Inhibitors: Since resistance often involves the upregulation of the PI3K/AKT/mTOR pathway, combining this compound with an mTOR inhibitor (e.g., everolimus, rapamycin) can re-sensitize resistant cells.
-
BCL-2 Inhibitors: For lymphomas, combining PRMT5 inhibitors with BCL-2 inhibitors (e.g., venetoclax) has shown synergistic effects.
-
MAP Kinase Pathway Inhibitors: In certain cancers like lung, brain, and pancreatic cancers, combining PRMT5 inhibitors with drugs that block the MAP kinase pathway has demonstrated improved efficacy.
-
-
Targeting MSI2: For cells overexpressing MSI2, strategies to inhibit MSI2 function could restore sensitivity to this compound.
-
Immunotherapy: In some contexts, combining PRMT5 inhibition with immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies) may enhance anti-tumor immune responses.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound and resistant cell lines.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50 measurements | Inconsistent cell seeding density. Variation in drug treatment duration. Cell line heterogeneity. | 1. Standardize Protocols: Ensure consistent cell numbers, incubation times, and assay conditions for all experiments. 2. Cell Line Authentication: Regularly perform short tandem repeat (STR) profiling to verify the identity and purity of your cell line. 3. Clonal Selection: If heterogeneity is suspected, consider single-cell cloning to establish a more uniform resistant population. |
| Loss of resistant phenotype over time | Discontinuation of drug pressure. | Maintain a low concentration of this compound in the culture medium of the resistant cell line to ensure the resistant phenotype is preserved. |
| No significant difference in protein expression (e.g., p-AKT, p-mTOR) between sensitive and resistant cells after treatment | Suboptimal antibody concentration or incubation time in Western blot. Incorrect timing of cell lysis after treatment. | 1. Optimize Western Blot Protocol: Titrate primary antibody concentrations and optimize incubation times. Refer to the detailed protocol below. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in protein expression after this compound treatment. |
| Inconsistent qRT-PCR results for MSI2 or TP53 expression | Poor RNA quality. Non-optimal primer design. | 1. Assess RNA Integrity: Check the integrity of your RNA using a Bioanalyzer or gel electrophoresis. 2. Use Validated Primers: Utilize previously validated primer sequences for MSI2 and TP53. Refer to the qRT-PCR protocol below for suggested primer sequences. |
Quantitative Data Summary
The following table summarizes typical IC50 values for a PRMT5 inhibitor analogous to this compound in sensitive and resistant Mantle Cell Lymphoma (MCL) cell lines. Researchers should aim to generate similar data for this compound in their specific cell lines of interest.
| Cell Line Status | IC50 Range (nM) for PRT-382 |
| Sensitive MCL Cell Lines | 20 - 140 |
| Primary Resistant MCL Cell Lines | 340 - 1650 |
| Acquired Resistant MCL Cell Lines | 200 - 500 |
Experimental Protocols
Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in a culture flask.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Recovery and Expansion: Culture the cells in the presence of the drug. The medium containing this compound should be changed every 2-3 days. Allow the surviving cells to proliferate and reach approximately 80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat the process of recovery, expansion, and dose escalation over several weeks to months.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population using a cell viability assay and compare it to the parental cell line. A stable and significant increase in the IC50 value confirms the establishment of a resistant phenotype.
-
Maintenance of Resistance: To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (typically the highest concentration at which the cells can proliferate steadily).
Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the steps for performing an MTT assay to measure cell viability and determine the IC50 of this compound.
Materials:
-
Sensitive and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis of PRMT5 and PI3K/AKT/mTOR Pathway Proteins
This protocol provides a method for analyzing the expression and phosphorylation status of key proteins in the PRMT5 and PI3K/AKT/mTOR signaling pathways.
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for MSI2 and TP53 Expression
This protocol describes how to quantify the mRNA expression levels of MSI2 and TP53.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Validated primers for MSI2, TP53, and a housekeeping gene (e.g., GAPDH or ACTB)
Validated Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MSI2 | GCAGACCTCACCAGATAGCCTT | AAGCCTCTGGAGCGTTTCGTAG |
| TP53 | CCTCAGCATCTTATCCGAGTGG | TGGATGGTGGTACAGTCAGAGC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Set up the qPCR reaction in a 96-well plate with the SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to sensitive cells, normalized to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: Optimizing AZ12672857 Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of AZ12672857 for achieving maximum inhibition in cell-based assays.
Troubleshooting Guide
Issue: No or low inhibition observed after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Incubation time is too short. | The inhibitory effect of this compound may be time-dependent. It is recommended to perform a time-course experiment, testing a range of incubation periods (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal duration for your specific cell line and experimental endpoint.[1][2][3] |
| Inhibitor concentration is too low. | The concentration of this compound may be insufficient to effectively inhibit its targets. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line.[1][2] |
| Cell line is resistant. | The cell line may have intrinsic or acquired resistance to EphB4/Src inhibition. Consider using a different cell line known to be sensitive to this pathway's inhibition. |
| Compound instability. | Ensure that this compound is stable in your cell culture medium for the duration of the experiment. Prepare fresh solutions and minimize freeze-thaw cycles. |
Issue: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Uneven cell numbers across wells can lead to variable results. Use a cell counter to ensure accurate and consistent cell seeding.[3] |
| Inaccurate pipetting. | Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.[4] |
| Edge effects on the plate. | The outer wells of a microplate are more susceptible to evaporation. Avoid using the outer wells or ensure the plate is properly sealed and incubated in a humidified chamber.[4] |
Issue: Unexpected cytotoxicity observed.
| Potential Cause | Troubleshooting Step |
| High inhibitor concentration. | Excessively high concentrations of this compound may lead to off-target effects and general cytotoxicity. Use the lowest effective concentration determined from your dose-response studies.[3] |
| Prolonged incubation time. | Long exposure to the inhibitor may induce cytotoxicity. The optimal incubation time for inhibition may be shorter than that which causes significant cell death. |
| Solvent toxicity. | If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically ≤ 0.1%) and that a vehicle control is included in your experiment.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases.[6] By inhibiting these kinases, it can block downstream signaling pathways involved in cell proliferation, migration, and survival.
Q2: What is a good starting point for incubation time when using this compound?
A2: For initial experiments, an incubation time of 24 hours is a common starting point for cell-based assays with kinase inhibitors.[2] However, for more immediate effects on protein phosphorylation, shorter incubation times of 1 to 4 hours may be sufficient.[6] A time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental goals.[3]
Q3: How do I determine the optimal incubation time for my experiment?
A3: The optimal incubation time depends on the biological question and the endpoint being measured.[2]
-
For signaling pathway inhibition (e.g., phosphorylation of downstream targets): Shorter incubation times (e.g., 1, 2, 4, 8 hours) are often sufficient to observe changes.[3]
-
For cellular effects (e.g., inhibition of cell proliferation, induction of apoptosis): Longer incubation times (e.g., 24, 48, 72 hours) are typically required to see a significant effect.[1][2]
The most effective way to determine the optimal incubation period is to perform a time-course experiment where cells are treated with a fixed concentration of this compound and the desired endpoint is measured at various time points.[3]
Q4: What concentration of this compound should I use for my time-course experiment?
A4: It is recommended to use a concentration that is at or near the IC50 value for your cell line. If the IC50 is unknown, a concentration of 100 times the in vitro kinase assay Ki value can be a good starting point.[5] Performing a dose-response curve first will help you select an appropriate concentration for your time-course study.[1]
Experimental Protocol: Determining Optimal Incubation Time
This protocol outlines a time-course experiment to determine the optimal incubation time of this compound for maximum inhibition of a specific cellular process (e.g., cell viability or target phosphorylation).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for western blotting)
-
Reagents for endpoint measurement (e.g., MTS/MTT for viability, lysis buffer and antibodies for western blotting)
Methodology:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle-only control.
-
Time-Course Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, 48 hours) at 37°C in a humidified CO2 incubator.
-
Endpoint Measurement: At each time point, perform the assay to measure the desired outcome.
-
For Cell Viability: Add the viability reagent (e.g., MTS/MTT) to the wells and measure the absorbance according to the manufacturer's protocol.
-
For Protein Phosphorylation: Wash the cells with ice-cold PBS, lyse the cells, and collect the protein lysates. Analyze the phosphorylation status of the target protein (e.g., p-Src, p-EphB4, or a downstream effector) by western blotting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration at each time point relative to the vehicle control.
-
Plot the percentage of inhibition versus the incubation time for each concentration of this compound.
-
The optimal incubation time is the shortest duration that yields the maximal or desired level of inhibition at the chosen inhibitor concentration.[1]
-
Quantitative Data Summary
The following table provides example data from a time-course experiment to determine the optimal incubation time for this compound. The data represents the percentage of inhibition of cell viability.
| Incubation Time (Hours) | % Inhibition (1 nM this compound) | % Inhibition (10 nM this compound) | % Inhibition (100 nM this compound) |
| 4 | 15 ± 2.1 | 25 ± 3.5 | 40 ± 4.2 |
| 8 | 28 ± 3.0 | 45 ± 4.1 | 65 ± 5.3 |
| 12 | 40 ± 3.8 | 62 ± 5.0 | 80 ± 6.1 |
| 24 | 55 ± 4.5 | 80 ± 6.2 | 92 ± 7.0 |
| 48 | 58 ± 5.1 | 82 ± 6.5 | 95 ± 7.3 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for optimizing this compound incubation time.
References
troubleshooting inconsistent results with AZ12672857
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving AZ12672857. The information is presented in a question-and-answer format to directly address specific issues that may arise during your research.
Important Note on Target Profile of this compound:
Publicly available scientific literature and databases identify this compound as a potent, orally active inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1][2] A comprehensive search of scientific and patent databases did not yield public data supporting the activity of this compound as an inhibitor of the Monopolar spindle 1 (Mps1/TTK) kinase.[3] Therefore, the following troubleshooting guide and technical information are based on its documented activity as an EphB4 and Src inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of the EphB4 receptor tyrosine kinase and Src family kinases.[1] It functions by blocking the kinase activity of these proteins, which are often dysregulated in cancer and play roles in cell proliferation, survival, migration, and angiogenesis.[1]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory activity of this compound has been quantified against its primary targets.
| Target Enzyme/Assay | IC50 (nM) |
| EphB4 Kinase Activity | 1.3 |
Q3: In what form is this compound typically supplied and how should it be stored?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Inconsistent Results
Q4: I am observing high variability in my cell-based assay results with this compound. What are the potential causes?
A4: High variability in cell-based assays can stem from several factors:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution and that the final concentration in your cell culture media does not lead to precipitation. The stability of the compound in your specific cell culture medium over the course of the experiment should also be considered, as components in the media can sometimes affect compound stability.
-
Cell Line Heterogeneity: Different cancer cell lines can exhibit varying levels of EphB4 and Src expression and activation. Inconsistencies may arise if the cell line used has low or heterogeneous expression of the target kinases. It is recommended to verify the expression and phosphorylation status of EphB4 and Src in your cell line of choice.
-
Assay-Specific Conditions: The density at which cells are seeded, the duration of compound treatment, and the specific assay readout can all contribute to variability. Optimizing these parameters for your specific cell line and experimental question is crucial.
-
Off-Target Effects: While this compound is a potent EphB4/Src inhibitor, like all kinase inhibitors, it may have off-target effects, especially at higher concentrations. These off-target activities could lead to unexpected biological responses and contribute to inconsistent results.
Q5: My results show a weaker than expected inhibition of downstream signaling pathways. What should I investigate?
A5: If you are not observing the expected level of inhibition in downstream signaling pathways (e.g., Akt or ERK), consider the following:
-
Suboptimal Compound Concentration: The IC50 value for kinase inhibition may not directly translate to the effective concentration needed to inhibit downstream signaling in a cellular context. A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
Kinetically Active Target: Ensure that the target kinases, EphB4 and Src, are activated (phosphorylated) in your experimental model. The inhibitor will only be effective if the kinases are active. You can assess the phosphorylation status of the kinases and their downstream targets via Western blotting.
-
Redundant Signaling Pathways: Cancer cells can often have redundant or compensatory signaling pathways. Even with effective inhibition of EphB4 and Src, other pathways may be activated that can sustain the activity of downstream effectors.
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT/MTS):
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a predetermined optimal density and allow for overnight adherence.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Readout: Add the cell proliferation reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of EphB4 and Src and their inhibition by this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Stability of Small Molecule Inhibitors in Solution
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the stability of small molecule inhibitors, using AZ12672857 as a representative example, in various solvent conditions. While specific stability data for this compound is not publicly available, this guide offers best practices and experimental protocols to help you ensure the integrity and reliability of your valuable research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve my small molecule inhibitor?
A1: The choice of solvent depends on the physicochemical properties of your inhibitor. For many non-polar, small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[1] However, always refer to the manufacturer's product datasheet for specific recommendations. For compounds with higher polarity, ethanol (B145695) or aqueous buffers may be suitable. It is crucial to use high-purity, anhydrous solvents to avoid introducing contaminants or water, which can affect compound stability.[2]
Q2: My inhibitor has precipitated out of my DMSO stock solution after storage at -20°C. What should I do?
A2: Precipitation of a compound from a frozen DMSO stock solution upon thawing is a common issue. This can be due to the compound's low solubility at colder temperatures or the absorption of atmospheric moisture by DMSO, which is hygroscopic.[3] To redissolve the compound, gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly.[2] Always visually inspect the solution to ensure all precipitate has dissolved before use. To prevent this, consider storing your stock solutions in smaller, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.
Q3: How long can I store my inhibitor in a DMSO stock solution?
A3: The stability of small molecule inhibitors in DMSO can vary significantly. While many compounds are stable for months to years when stored properly at -20°C or -80°C in tightly sealed vials, it is essential to verify this for your specific compound. Some compounds may degrade over time, even in DMSO. For critical experiments, it is recommended to use freshly prepared stock solutions or to perform periodic quality control checks on older stocks using methods like High-Performance Liquid Chromatography (HPLC).
Q4: Can I store my inhibitor in an aqueous buffer?
A4: Storing inhibitors in aqueous buffers is generally not recommended for long-term storage due to the higher risk of hydrolysis and other degradation pathways. The stability of a compound in an aqueous solution is often highly dependent on the pH of the buffer.[4] If you need to prepare a working solution in an aqueous buffer, it is best to do so fresh for each experiment. If short-term storage is necessary, it is crucial to determine the optimal pH for stability and store the solution at 4°C for no more than a few days. A preliminary stability test is highly recommended.
Q5: How can I assess the stability of my inhibitor in a specific solvent?
A5: A simple and effective way to assess the stability of your inhibitor is to perform a time-course experiment using an analytical method such as HPLC. This involves preparing a solution of your compound in the desired solvent, storing it under specific conditions (e.g., -20°C, 4°C, room temperature), and analyzing aliquots at various time points (e.g., 0, 24 hours, 1 week, 1 month). A decrease in the peak area of the parent compound over time indicates degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of small molecule inhibitor solutions.
Issue 1: Inconsistent or Poor Compound Solubility
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound does not fully dissolve in the chosen solvent. | - The concentration is too high.- The solvent is not appropriate for the compound.- The solvent quality is poor (e.g., contains water).- The compound has low purity. | - Try preparing a lower concentration stock solution.- Consult the manufacturer's datasheet for recommended solvents.- Use high-purity, anhydrous solvents.- Gentle warming and sonication can aid dissolution, but be cautious of potential degradation. |
| Precipitation occurs when diluting a DMSO stock into an aqueous buffer. | - The compound has low aqueous solubility.- The final DMSO concentration is too low to maintain solubility. | - Perform serial dilutions in DMSO first before the final dilution into the aqueous buffer.- Ensure the final DMSO concentration in the assay is sufficient to keep the compound in solution (typically <1%, but this is compound and cell-line dependent).- Consider using a surfactant or other solubilizing agent in your aqueous buffer. |
Issue 2: Suspected Compound Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | - The compound has degraded in the stock solution or working solution. | - Prepare fresh stock and working solutions.- Perform a stability study using HPLC to assess the integrity of the compound under your storage and experimental conditions.- Protect solutions from light and minimize exposure to air. |
| Color change in the solution. | - The compound is undergoing oxidation or other forms of chemical degradation. | - Discard the solution and prepare a fresh stock.- Store solutions under an inert gas (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation.- Store in amber vials to protect from light. |
Experimental Protocols
Protocol: General Procedure for Preparing a DMSO Stock Solution
This protocol outlines a general method for preparing a 10 mM stock solution of a small molecule inhibitor in DMSO.
Materials:
-
Small molecule inhibitor (e.g., this compound)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculation: Determine the mass of the inhibitor required to prepare the desired volume of a 10 mM stock solution.
-
Weighing: Carefully weigh the calculated amount of the inhibitor powder and transfer it to a suitable vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming/Sonication (if necessary): If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol: Assessment of Compound Stability by HPLC
This protocol provides a framework for evaluating the stability of a small molecule inhibitor in a chosen solvent over time.
Materials:
-
Prepared stock solution of the inhibitor
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column and mobile phase for the compound of interest
Procedure:
-
Time Point Zero (T=0): Immediately after preparing the stock solution, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the parent compound.
-
Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Subsequent Time Points: At predetermined intervals (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from storage. If frozen, allow it to thaw completely at room temperature and vortex gently.
-
Analysis: Dilute the aliquot and analyze it by HPLC under the same conditions as the T=0 sample. Record the peak area of the parent compound.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The percentage of the compound remaining can be calculated as:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Data Presentation
While specific quantitative data for this compound is unavailable, the following table illustrates how you can present the results of your own stability studies.
Table 1: Example Stability Data for a Small Molecule Inhibitor in Different Solvents
| Solvent | Storage Temperature (°C) | % Remaining after 1 Week | % Remaining after 1 Month |
| DMSO | -20 | >99% | 98% |
| DMSO | 4 | 95% | 85% |
| DMSO | 25 (Room Temp) | 80% | 60% |
| Ethanol | -20 | 98% | 92% |
| PBS (pH 7.4) | 4 | 90% | 70% |
Visualizations
Caption: Workflow for assessing the stability of a small molecule inhibitor.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Refining Delivery Methods for Poorly Soluble Compounds in Animal Studies
A-Note-About-AZ12672857: Publicly available information on a compound designated "AZ12672857" is not available. Therefore, this technical support center provides guidance on the delivery of a hypothetical poorly soluble compound, herein referred to as AZ-Hypothetical , for animal studies. The principles, protocols, and troubleshooting advice are broadly applicable to researchers, scientists, and drug development professionals working with challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a vehicle for a poorly soluble compound like AZ-Hypothetical for in vivo studies?
A1: The selection of an appropriate vehicle is critical for ensuring consistent and maximal exposure of the compound to the animal. Key considerations include:
-
Solubility: The vehicle must be able to dissolve or suspend AZ-Hypothetical at the desired concentration.
-
Toxicity: The vehicle should be non-toxic and well-tolerated by the animal species at the required volume and frequency of administration.
-
Route of Administration: The chosen vehicle must be compatible with the intended route of administration (e.g., oral, intravenous, intraperitoneal).
-
Stability: AZ-Hypothetical should remain stable in the vehicle for the duration of the study.
-
Viscosity: The viscosity of the formulation should be suitable for the chosen administration method, such as allowing for easy passage through a gavage needle.
Q2: What are the common routes of administration for delivering poorly soluble compounds to rodents?
A2: The most common routes of administration for poorly soluble compounds in rodents are:
-
Oral (PO): Often administered via gavage, this is a common route for testing orally bioavailable drugs. It allows for precise dosing but can be stressful for the animals if not performed correctly.
-
Intraperitoneal (IP): Injections into the abdominal cavity offer rapid absorption.
-
Intravenous (IV): This route ensures 100% bioavailability but can be technically challenging in small animals like mice. Formulations for IV administration must be sterile and free of particulates.
-
Subcutaneous (SC): Injections under the skin provide slower, more sustained absorption.
Q3: How can I improve the solubility of AZ-Hypothetical for my animal studies?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents, such as water with PEG400, ethanol, or DMSO, can significantly increase solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can improve solubility.
-
Surfactants: The addition of surfactants can help to create micellar solutions or stable suspensions.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance aqueous solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the compound, which can improve the dissolution rate.
Q4: How do I prepare a stable suspension for oral gavage?
A4: To prepare a stable suspension, you will typically need:
-
The active pharmaceutical ingredient (API), AZ-Hypothetical.
-
A suspending agent to increase the viscosity of the vehicle and prevent rapid settling of particles (e.g., methylcellulose (B11928114), carboxymethylcellulose).
-
A wetting agent (surfactant) to ensure uniform dispersion of the API particles (e.g., Tween 80).
-
The vehicle (e.g., purified water or saline).
The general process involves creating a paste of the API with the wetting agent, then gradually adding the vehicle containing the suspending agent while mixing continuously.
Troubleshooting Guides
Issue: Compound Precipitation in Formulation
Q: My compound, AZ-Hypothetical, is precipitating out of the vehicle after preparation. What should I do?
A: Precipitation can lead to inconsistent dosing and poor bioavailability. Here are some troubleshooting steps:
-
Verify Solubility Limits: Have you exceeded the maximum solubility of AZ-Hypothetical in the chosen vehicle? It may be necessary to perform solubility studies at different concentrations.
-
Check pH: If using a pH-adjusted vehicle, ensure the pH has not shifted. Buffering the solution can help maintain a stable pH.
-
Temperature Effects: Was the formulation prepared at an elevated temperature to aid dissolution? Cooling to room temperature may cause precipitation if the compound is less soluble at lower temperatures. Consider gentle warming before administration.
-
Co-solvent Ratio: If using a co-solvent system, the ratio of solvents is critical. An incorrect ratio can lead to precipitation.
-
Order of Addition: When preparing complex formulations, the order in which components are added can be important. For example, dissolving the compound in an organic co-solvent before adding the aqueous phase is a common practice.
Issue: Animal Distress or Toxicity After Dosing
Q: I'm observing adverse effects in my animals (e.g., lethargy, ruffled fur, weight loss) after administering the AZ-Hypothetical formulation. How can I troubleshoot this?
A: It's crucial to determine if the observed toxicity is due to the compound or the vehicle.
-
Vehicle-Only Control Group: Always include a control group that receives only the vehicle. This will help you differentiate between vehicle-induced and compound-induced toxicity.
-
Reduce Vehicle Concentration: If using co-solvents like DMSO or ethanol, ensure they are diluted to a well-tolerated final concentration. High concentrations of these solvents can cause local irritation or systemic toxicity.
-
Dose-Dependent Toxicity: The observed toxicity may be dose-dependent. Consider reducing the dose of AZ-Hypothetical to see if the adverse effects diminish.
-
Route of Administration: Some routes are more prone to causing irritation. For example, subcutaneous injections of certain formulations can cause local reactions. Ensure the chosen route is appropriate for the formulation.
Data Presentation
Table 1: Formulation and Stability of a Hypothetical Poorly Soluble Compound (AZ-Hypothetical)
| Formulation Vehicle | AZ-Hypothetical Concentration (mg/mL) | Appearance | Stability at Room Temperature (24h) |
| 0.5% Methylcellulose in Water | 5 | Suspension | Settles, resuspends with vortexing |
| 10% PEG400 in Saline | 2 | Clear Solution | Stable |
| 20% PEG400 / 5% Tween 80 in Water | 10 | Clear Solution | Stable |
| 5% DMSO / 25% PEG400 in Saline | 15 | Clear Solution | Stable, potential for precipitation if cooled |
| Corn Oil | 20 | Suspension | Stable suspension |
Experimental Protocols
Protocol: Oral Gavage Administration of a Suspension Formulation in Mice
This protocol describes the preparation and administration of a 5 mg/mL suspension of AZ-Hypothetical in 0.5% methylcellulose.
Materials:
-
AZ-Hypothetical
-
Methylcellulose
-
Tween 80
-
Purified Water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose with 0.1% Tween 80): a. Heat approximately half of the required volume of purified water to 60-70°C. b. Slowly add the methylcellulose to the heated water while stirring continuously until it is fully dispersed. c. Add the remaining volume of cold purified water to bring the solution to the final volume and allow it to cool to room temperature while stirring. The solution will become clear and more viscous as it cools. d. Add Tween 80 to a final concentration of 0.1% and mix thoroughly.
-
Suspension Formulation (5 mg/mL): a. Weigh the required amount of AZ-Hypothetical. b. Place the powdered compound into a mortar. c. Add a small amount of the 0.5% methylcellulose vehicle containing Tween 80 to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the compound. d. Gradually add the remaining vehicle to the paste while continuing to mix. e. Transfer the suspension to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure homogeneity.
-
Animal Dosing: a. Weigh each mouse to determine the correct dosing volume (e.g., for a 10 mL/kg dose volume, a 25g mouse would receive 0.25 mL). b. Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
interpreting unexpected phenotypes after AZ12672857 exposure
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for interpreting unexpected phenotypes following exposure to AZ12672857, a potent dual inhibitor of EphB4 and Src kinases. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and its known potency?
A1: this compound is a potent, orally active inhibitor of EphB4 and Src kinases.[1] The inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency against these targets.
Q2: Are there any known off-targets for this compound?
A2: Yes, while highly potent against EphB4 and Src, this compound has been shown to inhibit other kinases at higher concentrations, including KDR (VEGFR2) and PDGFR-β.[1] It also shows modest inhibition of cytochrome P450 enzymes 2C9 and 3A4 at micromolar concentrations.[1]
Q3: My cells are showing unexpected morphological changes or reduced viability at concentrations expected to be specific for EphB4/Src inhibition. What could be the cause?
A3: Unexpected cellular effects can arise from several factors:
-
Off-target effects: Even at low concentrations, inhibition of other kinases like KDR or PDGFR-β could contribute to the observed phenotype, especially in cell types highly dependent on these signaling pathways.
-
Solvent toxicity: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is non-toxic (generally ≤ 0.5%).
-
Compound precipitation: Due to its poor aqueous solubility, this compound may precipitate out of solution when diluted in aqueous media, leading to inconsistent results and potential cytotoxicity from the precipitate itself.
-
Cell line-specific sensitivity: The genetic background and signaling pathway dependencies of your specific cell line can influence its response to EphB4/Src inhibition.
Q4: I am observing unexpected systemic effects in my in vivo animal model. What could be the underlying reason?
A4: Interpreting in vivo effects requires consideration of the known roles of EphB4 and Src, as well as potential off-target effects.
-
EphB4 inhibition: As EphB4 is crucial for angiogenesis and vascular remodeling, you might observe effects related to vascular integrity, embryonic development, or tumor angiogenesis.[2]
-
Src inhibition: Src kinases are involved in a wide range of cellular processes including cell proliferation, migration, and survival. Inhibition of Src has been associated with side effects such as myelosuppression, bleeding, and fluid retention.
-
Combined inhibition: The dual inhibition of EphB4 and Src could lead to synergistic or additive effects, both therapeutically and toxicologically, that may not be predicted from inhibiting each target alone.
-
Metabolism and clearance: While this compound shows modest inhibition of some CYP450 enzymes, its metabolism and potential for drug-drug interactions should be considered in the experimental design.[1]
Troubleshooting Guides
Problem 1: Inconsistent or No Effect at Expected Active Concentrations
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Prepare fresh stock solutions in anhydrous DMSO. When diluting into aqueous media, use a stepwise dilution and vortex thoroughly. Visually inspect for any precipitation. Consider using a formulation with co-solvents for in vivo studies. |
| Incorrect Dosing | Verify calculations for dilutions and dosing. For in vivo studies, confirm the formulation is appropriate for the route of administration to ensure bioavailability. |
| Cellular Resistance | Some cell lines may have compensatory signaling pathways that circumvent the inhibition of EphB4 and Src. Confirm target engagement by performing a Western blot for phosphorylated EphB4 and Src. |
Problem 2: Unexpected Cellular Phenotype (e.g., changes in adhesion, migration, or morphology)
| Potential Cause | Troubleshooting Steps |
| On-Target Effect in a Novel Context | The observed phenotype may be a direct result of EphB4/Src inhibition in your specific cell model. Review the literature for the roles of EphB4 and Src in the relevant cell type and biological process. |
| Off-Target Kinase Inhibition | Perform a dose-response curve to see if the unexpected phenotype is observed at concentrations consistent with the IC50 for EphB4/Src or if it appears at higher concentrations, suggesting an off-target effect. If possible, use a more specific inhibitor for either EphB4 or Src as a control. |
| Activation of Alternative Signaling Pathways | Inhibition of a key signaling node can sometimes lead to the activation of feedback loops or alternative pathways. Use pathway analysis tools or perform phosphoproteomics to identify these changes. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| EphB4 | Kinase Assay | 1.3 |
| c-Src | Cell Proliferation | 2 |
| EphB4 Autophosphorylation | Cellular Assay | 9 |
| p-KDR (VEGFR2) | Cellular Assay | 240 |
| p-PDGFR-β | Cellular Assay | 58 |
| CYP2C9 | Enzyme Assay | 5000 |
| CYP3A4 | Enzyme Assay | 5000 |
| Data compiled from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to dissolve the compound. Gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot for Target Engagement
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-EphB4, total EphB4, phospho-Src (Tyr416), and total Src. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
Validation & Comparative
A Comparative Guide to the Efficacy of EphB4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The EphB4 receptor, a member of the largest family of receptor tyrosine kinases, has emerged as a critical regulator in a multitude of physiological and pathological processes, including angiogenesis, cell migration, and cancer progression. Its interaction with its ligand, ephrin-B2, triggers bidirectional signaling pathways that influence cell fate and behavior. The dysregulation of EphB4 signaling in various cancers has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of several key EphB4 inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.
Overview of EphB4 Inhibition Strategies
Inhibition of EphB4 signaling can be achieved through several distinct mechanisms, each with unique therapeutic implications. The primary strategies include:
-
Small Molecule Kinase Inhibitors: These molecules typically target the ATP-binding site of the EphB4 kinase domain, preventing autophosphorylation and subsequent downstream signaling.
-
Monoclonal Antibodies: These antibodies can be designed to either block the ligand-binding site, preventing ephrin-B2 interaction, or to induce receptor internalization and degradation.
-
Soluble Receptors: The extracellular domain of EphB4 can act as a decoy receptor, sequestering ephrin-B2 and preventing its interaction with endogenous EphB4 receptors.
This guide will focus on a selection of well-characterized inhibitors from these classes. Unfortunately, information regarding the specific inhibitor AZ12672857 is not available in the public domain at the time of this publication, precluding its direct comparison.
Quantitative Efficacy of EphB4 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of prominent EphB4 inhibitors based on available experimental data.
Table 1: In Vitro Efficacy of EphB4 Inhibitors
| Inhibitor | Type | Assay | Cell Line | Efficacy Metric | Value | Citation |
| NVP-BHG712 | Small Molecule | EphB4 Autophosphorylation Inhibition | A375-EphB4 | ED50 | 25 nM | [1][2] |
| NVP-BHG712 | VEGFR2 Autophosphorylation Inhibition | A375-VEGFR2 | ED50 | 4200 nM | [1][2] | |
| MAb131 | Monoclonal Antibody | EphB4 Degradation | HT29 | - | Induces degradation | [3] |
| sEphB4 | Soluble Receptor | HUVEC Invasion Inhibition | HUVEC | % Inhibition (vs. control) | ~50% | |
| sEphB4 | HUVEC Tube Formation Inhibition | HUVEC | - | Significant inhibition | ||
| TNYL-RAW peptide | Peptide | EphB4-ephrin-B2 Binding Inhibition | - | IC50 | ~15 nM | |
| Compound 2 | Small Molecule | EphB4-ephrin-B2 Binding Inhibition | - | IC50 | ~40 µM | |
| Compound 5 | Small Molecule | EphB4-ephrin-B2 Binding Inhibition | - | IC50 | 18 µM |
Table 2: In Vivo Efficacy of EphB4 Inhibitors
| Inhibitor | Model | Tumor Type | Dosage | Efficacy Metric | Result | Citation |
| NVP-BHG712 | Mouse Xenograft | VEGF-driven angiogenesis | 3 mg/kg, p.o. | Inhibition of vascularization | Significant suppression | |
| MAb47 | Mouse Xenograft | PC3M (Prostate) | - | Tumor Volume Reduction | 95% reduction vs. control | |
| MAb131 | Mouse Xenograft | EphB4-positive tumors | - | Tumor Growth Reduction | Significant reduction | |
| sEphB4-HSA | Phase I Clinical Trial | Advanced Solid Tumors | 10 mg/kg IV q week | Objective Response Rate (ORR) | 4 of 70 patients had partial or complete response | |
| sEphB4-HSA + Pembrolizumab | Phase II Clinical Trial | Head and Neck Squamous Cell Carcinoma | 10 mg/kg IV weekly + 200 mg IV q3w | Overall Response Rate (ORR) | 24% | |
| MAb131 | Mouse Xenograft | Primary Human AML | - | Median Survival | 145 days (vs. 110 days in control) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
EphB4 Autophosphorylation Assay (for NVP-BHG712)
This assay is designed to measure the ability of a compound to inhibit the kinase activity of EphB4.
-
Cell Culture: A375 melanoma cells stably overexpressing human full-length EphB4 receptor with a C-terminal myc-epitope tag are used. These cells have low endogenous EphB4 levels.
-
Compound Treatment: Cells are treated with varying concentrations of the test inhibitor (e.g., NVP-BHG712).
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
ELISA: A capture ELISA is performed. The myc-tagged EphB4 is captured on an antibody-coated plate. The level of phosphorylated EphB4 is detected using a generic anti-phospho-tyrosine antibody conjugated to a reporter enzyme.
-
Data Analysis: The half-maximal effective dose (ED50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model (for Monoclonal Antibodies)
This model assesses the anti-tumor efficacy of therapeutic antibodies in a living organism.
-
Cell Implantation: Human tumor cells (e.g., PC3M, HT29) are injected subcutaneously into immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the monoclonal antibody (e.g., MAb47, MAb131) or a control IgG.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry to assess protein expression levels.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay (for sEphB4)
This in vitro assay evaluates the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a culture plate.
-
Cell Seeding: HUVECs are seeded onto the coated plate in the presence of the inhibitor (e.g., sEphB4) or control.
-
Incubation: The plate is incubated to allow the cells to form tube-like structures.
-
Imaging and Quantification: The formation of tubes is observed under a microscope and quantified by measuring parameters such as tube length and the number of junctions.
Signaling Pathways and Visualization
The interaction of ephrin-B2 with the EphB4 receptor initiates a complex network of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action of EphB4 inhibitors.
EphB4 Forward and Ephrin-B2 Reverse Signaling
Upon binding of ephrin-B2, EphB4 receptors dimerize and autophosphorylate on tyrosine residues. This "forward signaling" creates docking sites for various adaptor proteins and enzymes, leading to the activation of several downstream pathways, including the PI3K/AKT and Ras/MEK/ERK pathways. Concurrently, the binding of EphB4 to ephrin-B2 can also trigger "reverse signaling" within the ephrin-B2-expressing cell, involving the phosphorylation of ephrin-B2 and the recruitment of signaling complexes that can influence cell adhesion and migration.
Caption: EphB4 Forward and ephrin-B2 Reverse Signaling Pathways.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an EphB4 inhibitor using a mouse xenograft model.
Caption: In Vivo Efficacy Testing Workflow for EphB4 Inhibitors.
Conclusion
The landscape of EphB4 inhibitors is diverse, offering multiple avenues for therapeutic intervention. Small molecules like NVP-BHG712 demonstrate potent and selective kinase inhibition, while monoclonal antibodies such as MAb131 and MAb47 provide highly specific targeting with distinct mechanisms of action. Soluble receptors like sEphB4-HSA represent another promising strategy, with clinical activity observed in combination therapies. The choice of inhibitor will ultimately depend on the specific therapeutic context and desired mechanism of action. Further research, including head-to-head comparative studies and the investigation of novel compounds, will continue to refine our understanding of how to best target the EphB4 signaling axis for the treatment of cancer and other diseases.
References
A Comparative Analysis of Kinase Inhibitor Selectivity: Saracatinib (AZD0530)
An in-depth guide for researchers, scientists, and drug development professionals on the selectivity profile of Saracatinib (AZD0530). This guide provides a comprehensive overview of its inhibitory activity, supported by experimental data and methodologies.
Introduction
Saracatinib, also known as AZD0530, is a potent and selective dual kinase inhibitor, primarily targeting the Src family of non-receptor tyrosine kinases and the Bcr-Abl tyrosine kinase.[1][2] Developed initially for oncology, its mechanism of action has led to its investigation in a variety of other diseases, including Alzheimer's disease and idiopathic pulmonary fibrosis.[2][3] This guide focuses on the kinase selectivity profile of Saracatinib, presenting key quantitative data and the experimental context for its characterization.
Note on AZ12672857: Publicly available scientific literature and databases do not contain information on a compound designated "this compound." Therefore, a direct comparative analysis with Saracatinib cannot be provided at this time. The following sections focus exclusively on the selectivity profile of Saracatinib (AZD0530).
Kinase Selectivity Profile of Saracatinib (AZD0530)
Saracatinib is a potent inhibitor of the Src family kinases (SFKs), which include Src, c-Yes, Fyn, Lyn, Blk, Fgr, and Lck.[4] It also demonstrates significant activity against the v-Abl tyrosine kinase. The inhibitory activity of Saracatinib is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Quantitative Inhibition Data
The following table summarizes the IC50 values of Saracatinib against a panel of kinases, providing a quantitative view of its selectivity.
| Kinase Target | IC50 (nM) |
| c-Src | 2.7 |
| c-Yes | 4-10 |
| Fyn | 4-10 |
| Lyn | 4-10 |
| Blk | 4-10 |
| Fgr | 4-10 |
| Lck | 4-10 |
| v-Abl | 30 |
| EGFR | 66 |
| c-Kit | 200 |
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental protocols. The following methodologies are commonly employed to assess the inhibitory activity of compounds like Saracatinib.
Enzyme-Linked Immunosorbent Assay (ELISA) for Tyrosine Kinase Activity
This assay is used to measure the enzymatic activity of recombinant catalytic domains of various tyrosine kinases.
Protocol Outline:
-
Plate Coating: Recombinant kinase domains are coated onto microtiter plates.
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., Saracatinib) is added to the wells.
-
Kinase Reaction: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.
-
Detection: The level of substrate phosphorylation is detected using a specific antibody that recognizes the phosphorylated form of the substrate. This is typically followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a colorimetric substrate.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caliper EZ Reader Mobility Shift Assay
This is a microfluidic-based assay that measures the conversion of a peptide substrate to its phosphorylated product by a kinase.
Protocol Outline:
-
Reaction Mixture: The kinase, fluorescently labeled peptide substrate, ATP, and the test inhibitor are combined in a reaction well.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip where the phosphorylated and unphosphorylated peptides are separated by electrophoresis based on their different charge-to-mass ratios.
-
Detection: The separated peptides are detected by their fluorescence.
-
Data Analysis: The ratio of phosphorylated to unphosphorylated product is calculated to determine the percentage of kinase inhibition at different inhibitor concentrations, from which the IC50 is derived.
Signaling Pathways and Cellular Effects
Saracatinib's inhibition of Src family kinases and Abl has significant downstream effects on various signaling pathways involved in cell proliferation, migration, invasion, and survival.
By inhibiting Src, Saracatinib can modulate pathways involving:
-
Focal Adhesion Kinase (FAK): Important for cell adhesion and migration.
-
STAT3: A transcription factor involved in cell growth and survival.
-
ERK1/2 (MAPK pathway): Crucial for cell proliferation.
-
PI3K/Akt: A key survival pathway.
The inhibition of these pathways contributes to Saracatinib's anti-tumor and anti-fibrotic effects observed in preclinical and clinical studies.
Below is a simplified representation of the Src signaling pathway and the point of inhibition by Saracatinib.
Caption: Saracatinib inhibits Src kinase, blocking downstream signaling pathways.
Conclusion
Saracatinib (AZD0530) is a well-characterized kinase inhibitor with high potency and selectivity for the Src family kinases and Abl. Its inhibitory profile has been established through various in vitro assays, and its mechanism of action via the inhibition of key signaling pathways is understood. This guide provides a foundational understanding of Saracatinib's selectivity for researchers exploring its therapeutic potential or utilizing it as a tool compound for pathway analysis.
References
Validating Target Engagement of GPR68 Antagonists in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of GPR68 antagonists, using AZ12672857 as a representative compound. We will explore established techniques, compare their advantages, and provide detailed experimental protocols and supporting data for informed decision-making in your research.
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing GPCR that is activated by extracellular acidification.[1][2][3][4] Its involvement in various physiological and pathological processes, including cancer, inflammation, and fibrosis, has made it an attractive therapeutic target.[1][5][6][7] Validating that a compound directly interacts with GPR68 in a cellular context is a critical step in the development of novel therapeutics.
Comparison of GPR68 Antagonists
Several small molecules have been reported to modulate GPR68 activity. Here, we compare the publicly available information for two such compounds, Ogremorphin (OGM) and FT011 (Asengeprast), which serve as alternatives for comparison against a proprietary compound like this compound.
| Compound | Target | Reported Activity | Assay Type | Reference |
| This compound | GPR68 | Antagonist (Hypothetical) | Cellular Target Engagement & Functional Assays | N/A |
| Ogremorphin (OGM) | GPR68 | Inhibitor with anti-inflammatory and anti-tumor activities.[8][9][10] It has been shown to induce ferroptosis in glioblastoma cells.[8][11] | Cell Viability, Migration, and Ferroptosis Assays | [8][9][11] |
| FT011 (Asengeprast) | GPR68 | Antagonist with anti-fibrotic and anti-inflammatory activity.[12][13][14][15][16] It has undergone Phase II clinical trials for systemic sclerosis.[13][15][16] | In vitro collagen production, in vivo models of fibrosis, and clinical trials.[14][15][16] | [12][13][14][15][16] |
GPR68 Signaling Pathway
GPR68 activation by acidic pH can trigger multiple downstream signaling cascades. The primary pathway involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[4][17] Additionally, GPR68 can couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[1][2]
Cellular Target Engagement Assays
Directly measuring the binding of a compound to its target protein within a cell is crucial for confirming its mechanism of action. The Cellular Thermal Shift Assay (CETSA®) and NanoBRET® Target Engagement Assay are two powerful and widely used methods for this purpose.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein.[18][19] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.
-
Cell Culture and Treatment:
-
Culture cells expressing GPR68 to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Protein Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the amount of soluble GPR68 at each temperature point using a specific antibody for Western blotting or by mass spectrometry (MS-CETSA).
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or peptide abundance (for MS) at each temperature.
-
Normalize the data to the amount of protein at the lowest temperature.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures ligand-target engagement in living cells using bioluminescence resonance energy transfer (BRET).[20][21] This technique requires the expression of the target protein fused to a NanoLuc® luciferase and the use of a fluorescently labeled tracer that binds to the target.
-
Cell Transfection:
-
Transfect cells (e.g., HEK293) with a plasmid encoding for GPR68 fused to NanoLuc® luciferase.
-
-
Cell Plating:
-
Plate the transfected cells in a white, opaque 96- or 384-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the unlabeled test compound (this compound).
-
Add the test compound and a constant concentration of the fluorescent tracer to the cells. The tracer is a molecule known to bind GPR68 and is labeled with a fluorophore that can accept energy from NanoLuc®.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Substrate Addition:
-
Add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
-
BRET Measurement:
-
Immediately measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer fluorophore, e.g., ~610 nm) using a plate reader capable of measuring BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of the test compound.
-
A decrease in the BRET signal with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement. The data can be fitted to a dose-response curve to determine the IC50 value.
-
Downstream Functional Assays
Validating that a compound binds to its target is the first step. The next is to demonstrate that this binding event leads to a functional consequence. For a GPR68 antagonist, this would mean inhibiting the downstream signaling pathways activated by acidic pH.
cAMP Assay
This assay measures the intracellular levels of cyclic AMP, a key second messenger in one of the GPR68 signaling pathways.[22][23][24][25]
-
Cell Culture and Stimulation:
-
Plate GPR68-expressing cells in a suitable assay plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with an acidic medium (e.g., pH 6.8) to activate GPR68.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., cAMP-Glo™ Assay, HTRF, or ELISA-based kits).
-
Measure the cAMP levels using a plate reader.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of this compound.
-
A dose-dependent decrease in acid-induced cAMP production will confirm the antagonistic activity of the compound.
-
Comparison of Target Engagement Methods
The choice of method for validating target engagement depends on several factors, including the availability of reagents, throughput requirements, and the specific questions being addressed.
Conclusion
Validating the cellular target engagement of a novel GPR68 antagonist such as this compound is a multifaceted process that requires a combination of direct binding and functional assays. The Cellular Thermal Shift Assay provides a label-free approach to confirm direct physical interaction, while the NanoBRET assay offers a sensitive, high-throughput method for quantifying binding affinity in live cells. Downstream functional assays, such as measuring cAMP levels, are essential to demonstrate that target engagement translates into the desired biological effect. By employing a combination of these robust methodologies, researchers can confidently validate the mechanism of action of their compounds and advance the development of novel therapeutics targeting GPR68.
References
- 1. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. GPR68 - Wikipedia [en.wikipedia.org]
- 4. pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis [mdpi.com]
- 5. A Novel OGR1 (GPR68) Inhibitor Attenuates Inflammation in Murine Models of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel OGR1 (GPR68) Inhibitor Attenuates Inflammation in Murine Models of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPR68-ATF4 signaling is a novel prosurvival pathway in glioblastoma activated by acidic extracellular microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of GPR68 induces ferroptosis and radiosensitivity in diverse cancer cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asengeprast - Wikipedia [en.wikipedia.org]
- 13. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (FT011) – Certa Therapeutics [certatherapeutics.com]
- 14. medrxiv.org [medrxiv.org]
- 15. sclerodermanews.com [sclerodermanews.com]
- 16. FDA fast track designation granted to Certa’s FT011 for scleroderma - Scleroderma Queensland [scleroderma.org.au]
- 17. uniprot.org [uniprot.org]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. news-medical.net [news-medical.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 22. cAMP-Glo™ Assay Protocol [promega.co.uk]
- 23. pH sensing GPR68 cAMP (FAST-0928C) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
AZ12672857: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor AZ12672857, focusing on its cross-reactivity profile with other kinases. Due to the limited availability of public comprehensive kinase screening data for this compound, this document summarizes the currently available inhibitory activities and provides a framework for comparing its performance against other kinases.
Quantitative Data Summary
This compound has been identified as a potent and orally active inhibitor of the Ephrin type-B receptor 4 (EphB4) and Src kinases. The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and a selection of other kinases.
| Kinase Target | IC50 (nM) | Cell Line/Assay Condition |
| Primary Targets | ||
| EphB4 | 1.3 | - |
| c-Src | 2 | c-Src transfected 3T3 cells |
| Off-Target Kinases | ||
| p-PDGFR-β | 58 | MG63 cells |
| p-KDR (VEGFR2) | 240 | HUVEC cells |
| Other Enzymes | ||
| CYP2C9 | >5,000 | - |
| CYP3A4 | >5,000 | - |
| CYP1A4 | >10,000 | - |
| CYP2D6 | >10,000 | - |
| CYP2C19 | >10,000 | - |
Note: A comprehensive kinase selectivity profile for this compound, such as data from a KINOMEscan panel, is not publicly available at the time of this publication. The data presented here is based on initial characterizations of the compound. Researchers are encouraged to perform broader kinase panel screening to fully elucidate the selectivity profile of this compound.
Experimental Protocols
The following is a generalized protocol for determining the IC50 values of a kinase inhibitor, which is a standard method for assessing potency and cross-reactivity.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinases of interest
-
Kinase-specific substrate
-
This compound (or other test inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and its specific substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence in each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of the primary targets of this compound, EphB4 and Src, and indicate the point of inhibition.
A Comparative Analysis of AZ12672857 and Bosutinib for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor development, a nuanced understanding of both novel and established compounds is critical for advancing targeted therapies. This guide provides a detailed comparative analysis of AZ12672857, a preclinical dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src kinases, and Bosutinib, a clinically approved dual inhibitor of Src and Abelson (Abl) kinases. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the characteristics of these two molecules.
Executive Summary
This compound is an orally active preclinical compound with potent inhibitory activity against EphB4 and Src kinases.[1][2][3] In contrast, Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML), targeting both Src and BCR-ABL fusion proteins.[1][3][4][5][6] While both molecules share Src kinase as a common target, their distinct primary targets—EphB4 for this compound and Abl for Bosutinib—define their different therapeutic potentials and investigational contexts. This guide will delve into their mechanisms of action, target profiles, and available performance data, supported by experimental methodologies and visual diagrams.
Data Presentation: Quantitative Inhibitory Profiles
The following tables summarize the available quantitative data for this compound and Bosutinib, providing a side-by-side comparison of their inhibitory activities against various kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| EphB4 | Kinase Assay | 1.3 |
| c-Src | Cell-based Proliferation Assay (transfected 3T3 cells) | 2 |
| EphB4 Autophosphorylation | Cell-based Assay (transfected CHO-K1 cells) | 9 |
| p-KDR | Cell-based Assay (HUVEC) | 240 |
| p-PDGFR-β | Cell-based Assay (MG63 cells) | 58 |
Data sourced from MedchemExpress and Benchchem.[1][2][3]
Table 2: Target Profile of Bosutinib
| Primary Targets | Key Inhibited Kinases |
| BCR-ABL | Src, Lyn, Hck |
| Src family kinases |
Bosutinib is a potent inhibitor of the BCR-ABL kinase, including many imatinib-resistant forms, with the notable exceptions of the T315I and V299L mutations.[1] It also demonstrates significant inhibition of Src family kinases.[1][3][7]
Mechanism of Action and Signaling Pathways
This compound: This compound exerts its effects by targeting EphB4, a receptor tyrosine kinase involved in cell proliferation, migration, and angiogenesis, and Src, a non-receptor tyrosine kinase that is a central node in various signaling pathways controlling cell growth and survival.[3] The dual inhibition of these pathways presents a potential strategy in cancer therapy.
Bosutinib: As a dual Src/Abl kinase inhibitor, Bosutinib's primary mechanism in CML is the inhibition of the constitutively active BCR-ABL tyrosine kinase.[1][6] This fusion protein is the hallmark of Philadelphia chromosome-positive (Ph+) CML and drives leukemic cell proliferation and survival.[1] By binding to the ATP-binding site of the BCR-Abl kinase, Bosutinib blocks downstream signaling pathways.[7] Its additional inhibition of Src family kinases contributes to its anti-leukemic activity.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays relevant to the characterization of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials: Recombinant kinase, appropriate substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound or Bosutinib).
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell line (e.g., c-Src transfected 3T3 cells), cell culture medium, serum, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Comparative Discussion
The primary distinction between this compound and Bosutinib lies in their developmental stage and primary non-Src target. This compound is a preclinical entity with a focus on EphB4, a target implicated in various solid tumors. Its development would likely follow a path of extensive preclinical in vivo studies to establish efficacy and safety before any potential clinical investigation.
Bosutinib, on the other hand, is an established therapeutic for Ph+ CML. Its clinical profile is well-characterized, with known efficacy and a defined safety profile. The development of Bosutinib was driven by the clear therapeutic rationale of targeting the BCR-ABL oncoprotein.
For researchers, this compound represents a tool to investigate the roles of EphB4 and Src in cancer biology. Its high potency against these targets makes it a valuable probe for preclinical studies. In contrast, Bosutinib serves as a clinical benchmark for dual Src/Abl inhibition and a therapeutic option for a specific hematological malignancy.
Conclusion
References
Correlating In Vitro Potency and In Vivo Activity of AZ12672857: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual EphB4 and Src kinase inhibitor, AZ12672857, with other relevant inhibitors. The following sections detail its in vitro activity, correlative in vivo potential based on analogous compounds, and the experimental protocols to assess its efficacy.
In Vitro Activity: this compound and Comparators
This compound is a potent, orally active small molecule inhibitor of the Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1] In vitro studies have demonstrated its high potency against these primary targets. A comparison of its half-maximal inhibitory concentrations (IC50) with other known kinase inhibitors is presented below.
| Compound | Target Kinase | IC50 (nM) |
| This compound | EphB4 | 1.3 |
| c-Src | 2.0 | |
| p-KDR (VEGFR2) | 240 | |
| p-PDGFR-β | 58 | |
| NVP-BHG712 | EphB4 | 25 |
| c-Src | 1266 | |
| c-Raf | 395 | |
| c-Abl | 1667 | |
| Dasatinib | c-Src | 0.5 |
| BCR-Abl | <1 | |
| c-KIT | 5 | |
| PDGFRβ | 28 | |
| EphA2 | 30 | |
| Saracatinib (B1683781) (AZD0530) | c-Src | 2.7 |
| c-Yes | 4 | |
| Fyn | 4 | |
| Lyn | 5 | |
| Blk | 9 | |
| Fgr | 10 | |
| Lck | 10 | |
| Abl | 30 | |
| Bosutinib | c-Src | 1.2 |
| Abl | 1 | |
| Ponatinib | c-Src | 5.4 |
| Abl | 0.37 | |
| VEGFR2 | 1.5 | |
| FGFR1 | 2.2 | |
| PDGFRα | 1.1 |
In Vivo Correlation: Insights from Analogous Compounds
While specific in vivo efficacy data for this compound has not been extensively published, its potential can be inferred from studies on compounds with similar mechanisms of action.
NVP-BHG712 , a selective EphB4 inhibitor, has demonstrated in vivo activity in a VEGF-driven angiogenesis model.[1] Oral administration of NVP-BHG712 at doses of 3-10 mg/kg daily was sufficient to inhibit and even reverse VEGF-enhanced tissue formation and vessel growth in mice.[2][3] This suggests that potent inhibition of EphB4 signaling can translate to anti-angiogenic effects in vivo.
For dual Src/Abl inhibitors like Saracatinib (AZD0530) , in vivo studies in a rat model of temporal lobe epilepsy showed disease-modifying effects at an oral dose of 25 mg/kg.[4]
Based on data from such analogous compounds, a starting dose range of 10-50 mg/kg administered orally once daily is proposed for initial in vivo dose-finding studies with this compound. A preliminary dose-finding study is crucial to determine the optimal and safe dose for specific mouse models.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of EphB4 and Src inhibition by this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of this compound required to inhibit 50% of the kinase activity of EphB4 or c-Src.
Materials:
-
Purified recombinant EphB4 or c-Src kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Promega)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase and the test compound (this compound) to the kinase reaction buffer.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time.
-
Terminate the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of EphB4 in a cellular context.
Materials:
-
Cells engineered to overexpress EphB4 (e.g., HEK293)
-
Serum-free cell culture medium
-
This compound
-
EphrinB2-Fc ligand
-
Lysis buffer
-
Primary antibodies (anti-phospho-EphB4, anti-total-EphB4)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Serum-starve the cells for 4 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the EphB4 receptor by adding EphrinB2-Fc for 15 minutes.
-
Lyse the cells and determine the total protein concentration.
-
Perform immunoblotting by separating equal amounts of protein by SDS-PAGE and transferring to a PVDF membrane.
-
Probe the membrane with an anti-phospho-EphB4 antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
Strip the membrane and re-probe with an anti-total-EphB4 antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated EphB4 to total EphB4.
-
Determine the IC50 value from the dose-response curve.
In Vivo Angiogenesis Model (Based on NVP-BHG712 studies)
This protocol describes a model to assess the anti-angiogenic effects of a compound in vivo.
Materials:
-
Female nude mice
-
Matrigel
-
Vascular Endothelial Growth Factor (VEGF)
-
Test compound (e.g., this compound) formulated for oral gavage
-
Vehicle control
Procedure:
-
Mix Matrigel with VEGF and inject subcutaneously into the flanks of the mice.
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control orally on a daily basis, starting the day of Matrigel injection.
-
After a predetermined period (e.g., 7-14 days), sacrifice the mice and excise the Matrigel plugs.
-
Quantify the extent of vascularization in the Matrigel plugs by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
Compare the vascularization between the treatment and control groups to determine the anti-angiogenic efficacy of the compound.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of AZ12672857 and Novel Epigenetic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation and comparison of the anti-tumor effects of AZ12672857, an EphB4 and Src kinase inhibitor, with the emerging class of SETD2 inhibitors, represented by EZM0414, and the synthetic lethality agent RITA. This document summarizes key preclinical data, details experimental methodologies, and visualizes the distinct signaling pathways targeted by these compounds.
Executive Summary
This compound demonstrates a targeted approach to cancer therapy by inhibiting EphB4 and Src kinases, crucial players in cell growth, proliferation, and metastasis. In contrast, EZM0414 represents a novel epigenetic strategy, targeting the histone methyltransferase SETD2, with particular promise in hematological malignancies. RITA offers a unique synthetic lethal approach, showing potent activity in cancers with SETD2 deficiency. This guide presents a comparative analysis of their mechanisms of action, anti-tumor efficacy, and the experimental protocols used for their validation.
Comparative Analysis of Anti-Tumor Activity
The following tables summarize the in vitro cytotoxic activity of the SETD2 inhibitor EZM0414, the synthetic lethal agent RITA, and a representative Src inhibitor, Dasatinib. Due to the limited public availability of extensive IC50 data for this compound, Dasatinib, a well-characterized Src inhibitor, is used here as a comparator to illustrate the potency of this class of agents.
Table 1: In Vitro Anti-proliferative Activity of EZM0414 in Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Cancer Type | Subtype | IC50 (µM) |
| KMS-11 | Multiple Myeloma | t(4;14) | 0.37 |
| MM.1S | Multiple Myeloma | Non-t(4;14) | 1.2 |
| RPMI-8226 | Multiple Myeloma | Non-t(4;14) | >10 |
| KMS-34 | Multiple Myeloma | t(4;14) | Not specified |
| OCI-LY19 | DLBCL | GCB | >10 |
| TMD8 | DLBCL | ABC | 0.023 |
| KARPAS-422 | DLBCL | GCB | >10 |
| WSU-DLCL2 | DLBCL | GCB | >10 |
Data sourced from publicly available preclinical data for EZM0414. The median IC50 value for EZM0414 in t(4;14) cell lines was 0.24 μM, as compared to 1.2 μM for non-t(4;14) MM cell lines.[1][2] Inhibitory growth effects on DLBCL cell lines demonstrated a wide range of sensitivity with IC50 values from 0.023 μM to >10 μM.[1]
Table 2: In Vitro Anti-proliferative Activity of RITA in SETD2-deficient and Wild-type Cancer Cell Lines
| Cell Line | Cancer Type | SETD2 Status | IC50 (µM) |
| A498 | Renal Cell Carcinoma | Mutant | Sensitive (low µM range) |
| LB996 | Renal Cell Carcinoma | Mutant | Sensitive (low µM range) |
| 786-O | Renal Cell Carcinoma | Wild-type | Less Sensitive |
| HCT116 | Colorectal Carcinoma | Wild-type | ~0.11 - 0.8 |
| Ca9-22 | Oral Squamous Carcinoma | Not specified | Markedly inhibited |
| HSC-2 | Oral Squamous Carcinoma | Not specified | Markedly inhibited |
| HSC-3 | Oral Squamous Carcinoma | Not specified | Markedly inhibited |
| HSC-4 | Oral Squamous Carcinoma | Not specified | Markedly inhibited |
Data for RITA indicates sensitivity is often more pronounced in SETD2-deficient or p53 wild-type cells, though activity is observed across various cell lines.[3][4]
Table 3: In Vitro Anti-proliferative Activity of Dasatinib (a representative Src inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| C643 | Thyroid Cancer | ~50 |
| TPC1 | Thyroid Cancer | ~50 |
| BCPAP | Thyroid Cancer | ~50 |
| SW1736 | Thyroid Cancer | ~50 |
| K1 | Thyroid Cancer | >1250 |
| Mo7e-KitD816H | Myeloid Leukemia | 5 |
| HT144 | Melanoma | >1000 |
| Lox-IMVI | Melanoma | >1000 |
Dasatinib is a potent inhibitor of Src family kinases with IC50 values in the low nanomolar range for the kinase itself.[5][6][7] The cellular IC50 values can vary depending on the cell line and its specific dependencies.
Mechanisms of Action and Signaling Pathways
This compound: Targeting EphB4 and Src Kinase Pathways
This compound is an orally active inhibitor of the EphB4 receptor tyrosine kinase and Src family kinases.[5] These kinases are frequently overexpressed or hyperactivated in a variety of solid tumors and are implicated in promoting tumor growth, invasion, metastasis, and angiogenesis.[5]
-
EphB4-ephrinB2 Signaling: The EphB4 receptor and its ligand, ephrin-B2, are involved in cell-cell communication that can paradoxically either promote or suppress tumor growth depending on the cellular context.[6] In some cancers, their interaction promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]
-
Src Kinase Signaling: Src is a non-receptor tyrosine kinase that acts as a central node in multiple signaling pathways downstream of growth factor receptors, integrins, and other cell surface receptors.[5] Aberrant Src activation contributes to cancer progression by promoting cell proliferation, survival, migration, and invasion.[3][5]
EZM0414: A SETD2 Inhibitor Targeting Epigenetic Regulation
EZM0414 is a potent and selective inhibitor of SETD2, the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3). This epigenetic mark is crucial for maintaining genomic stability, regulating transcription, and DNA repair. In certain cancers, such as multiple myeloma with the t(4;14) translocation, there is an over-reliance on SETD2 activity, making it a promising therapeutic target.[1][2] Inhibition of SETD2 leads to a reduction in global H3K36me3 levels, which in turn disrupts essential cellular processes in cancer cells, leading to anti-proliferative effects.[1]
RITA: Inducing Synthetic Lethality in SETD2-Deficient Cancers
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) is a small molecule that has been shown to be particularly effective against cancer cells with deficiencies in the SETD2 gene. This represents a synthetic lethal approach, where the combination of SETD2 loss and treatment with RITA is selectively toxic to cancer cells. While the exact mechanism is still under investigation, it is known that RITA can induce p53-dependent and independent apoptosis.[3][4] In the context of SETD2 deficiency, RITA has been shown to induce replication stress and DNA damage, leading to cell cycle arrest and apoptosis.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., this compound, EZM0414, RITA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K36me3 Inhibition
This protocol is used to assess the on-target effect of SETD2 inhibitors like EZM0414.
Objective: To detect the levels of H3K36me3 in cells treated with a SETD2 inhibitor.
Materials:
-
Cancer cell lines
-
SETD2 inhibitor (e.g., EZM0414)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K36me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SETD2 inhibitor for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K36me3. A separate blot or a stripped and re-probed blot should be incubated with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal to determine the extent of inhibition.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Objective: To assess the in vivo anti-tumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., oral gavage daily). For this compound, a starting dose range of 10-50 mg/kg orally once daily has been proposed for initial studies.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics, histology). Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
This guide provides a comparative overview of the anti-tumor effects of the EphB4/Src kinase inhibitor this compound and the novel epigenetic modulator EZM0414, as well as the synthetic lethal agent RITA. While all three compounds demonstrate promising anti-cancer activity, they operate through distinct mechanisms, suggesting their potential application in different cancer types and patient populations. The provided experimental protocols offer a framework for the independent validation and further investigation of these and other anti-tumor agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Preclinical Antitumor Activity of a Novel Anti–c-KIT Antibody–Drug Conjugate against Mutant and Wild-type c-KIT–Positive Solid Tumors - OAK Open Access Archive [oak.novartis.com]
- 2. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
evaluating the synergistic effects of AZ12672857 with chemotherapy
The search included broad queries for synergistic effects with chemotherapy, as well as more targeted searches for the mechanism of action, preclinical studies, and combination therapy research related to AZ12672857. None of these searches yielded any relevant results.
This lack of information prevents the creation of the requested comparison guide. Without access to experimental data, it is impossible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols.
-
Create diagrams of signaling pathways or experimental workflows.
It is possible that this compound is an internal compound designation not yet disclosed in public research, a compound that has been discontinued (B1498344) in early development, or that the identifier provided is incorrect.
For researchers, scientists, and drug development professionals interested in the synergistic effects of novel compounds with chemotherapy, it is recommended to consult proprietary databases, internal company research, or recent conference proceedings that may not yet be indexed in public search engines.
Should information on this compound become publicly available, a comprehensive comparison guide could be developed. We recommend verifying the compound identifier and searching for publications under alternative names or from the sponsoring institution.
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols are dictated by the chemical and physical properties of the substance , a universal framework of best practices provides a foundation for handling all chemical waste. For the specific substance AZ12672857 , no public information or Safety Data Sheet (SDS) is available. Therefore, researchers, scientists, and drug development professionals must obtain the SDS from the manufacturer or supplier before handling or disposal. The SDS will contain detailed information regarding the substance's hazards, handling procedures, and required disposal methods.
In the absence of specific information for this compound, the following general procedures for the disposal of hazardous laboratory chemicals should be followed, in accordance with federal, state, and local regulations.
Step 1: Waste Identification and Characterization
The initial and most crucial step is to determine if a chemical is a hazardous waste.[1] This is typically defined as a waste that poses a substantial or potential threat to public health or the environment.[1] Key characteristics to consider are:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Can it corrode metals?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
The SDS for a substance will provide this information, usually in the "Hazards Identification" and "Toxicological Information" sections.
Step 2: Segregation and Container Management
Proper segregation of chemical waste is essential to prevent dangerous reactions.[2] Incompatible wastes should never be mixed.[1][2] The following guidelines for container management should be strictly adhered to:
-
Compatibility: Use containers made of materials compatible with the waste being stored. For instance, corrosive materials should not be placed in metal drums.[3]
-
Condition: Containers must be in good condition, with no leaks, cracks, or rust.[1][2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the date accumulation started.[1]
-
Closure: Containers must be kept closed at all times, except when adding waste.[1][2]
Step 3: Quantify and Determine Generator Status
The amount of hazardous waste generated determines the specific regulations that apply.[3] The U.S. Environmental Protection Agency (EPA) categorizes generators as:
| Generator Category | Monthly Hazardous Waste Generation |
| Very Small Quantity Generators (VSQGs) | ≤ 100 kg (220 lbs) |
| Small Quantity Generators (SQGs) | > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs) |
| Large Quantity Generators (LQGs) | ≥ 1,000 kg (2,205 lbs) |
| This table summarizes the generator categories based on the quantity of hazardous waste produced per month.[3] |
Each category has specific requirements for accumulation, storage, and reporting.[3]
Step 4: Storage and Disposal
Hazardous waste must be stored in a designated and properly managed area. For disposal, a licensed hazardous waste contractor must be used.[3] The contractor will provide the necessary paperwork, including the Uniform Hazardous Waste Manifest, which tracks the waste from the point of generation to its final disposal.[4]
Empty chemical containers may also have specific disposal requirements. Containers that held acutely toxic (P-listed) waste must be triple-rinsed, and the rinsate must be treated as hazardous waste.[2] Other empty containers should be triple-rinsed with an appropriate solvent before being discarded.[1]
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of any chemical are typically developed based on the substance's specific properties as outlined in its Safety Data Sheet (SDS). Since the SDS for this compound is not publicly available, a specific experimental protocol for its disposal cannot be provided.
A general protocol for preparing an unknown or new chemical for disposal would involve:
-
Information Gathering: Obtain the SDS from the manufacturer.
-
Hazard Assessment: Review the SDS to identify all potential hazards.
-
Personal Protective Equipment (PPE) Selection: Based on the hazard assessment, select appropriate PPE, which may include safety glasses or goggles, a lab coat, and specific types of gloves.
-
Waste Container Selection: Choose a waste container that is compatible with the chemical waste.
-
Labeling: Properly label the hazardous waste container with all required information.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical disposal.
References
Essential Safety and Handling Protocols for AZ12672857
For researchers, scientists, and drug development professionals, the following guidelines provide immediate and essential safety information for handling the potent EphB4 and Src kinase inhibitor, AZ12672857. Adherence to these protocols is critical to ensure personal safety and prevent contamination.
Due to the potent biological activity of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE for handling this compound.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side shields to protect against splashes and airborne particles.[1] |
| Hand Protection | Nitrile gloves are essential. Double-gloving is recommended for prolonged handling or when direct contact is likely.[1] |
| Body Protection | A fully buttoned lab coat. A disposable gown should be considered for procedures with a higher risk of splashes.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary for procedures that may generate dust or aerosols, such as weighing.[1] |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is crucial to minimize exposure risk. All handling of this compound should occur within a certified chemical fume hood.
Preparation and Weighing:
-
Designate and prepare a specific area within the chemical fume hood.
-
Ensure all necessary equipment (e.g., spatulas, weigh boats) is clean and readily accessible.
-
Carefully weigh the compound, taking measures to minimize dust generation.
-
Thoroughly clean the weighing area and all equipment after use.
Dissolving the Compound:
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Securely cap the vial before agitation to dissolve the compound.
-
If heating is necessary, use a controlled heating block with adequate ventilation.
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and preparation date.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., empty vials, gloves, disposable lab coats) in a dedicated and clearly labeled hazardous waste container.
Liquid Waste:
-
Dispose of solutions containing this compound in a designated hazardous waste container that is appropriately labeled.
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
